PFB-FDGlu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H32F5NO16 |
|---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |
InChI |
InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1 |
InChI Key |
YYMJMZGTQFITLS-WXKYVOLFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
PFB-FDGlu: A Technical Guide to its Mechanism and Application in Measuring Glucocerebrosidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFB-FDGlu, or 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside, is a cell-permeable, fluorogenic substrate meticulously designed for the quantitative analysis of lysosomal glucocerebrosidase (GCase) activity within living cells. GCase is a critical lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity are linked to lysosomal storage disorders, most notably Gaucher disease, and are a significant genetic risk factor for Parkinson's disease.[2][3][4] this compound serves as an invaluable tool for researchers and drug developers by enabling the real-time, single-cell quantification of GCase activity, thereby facilitating the study of disease pathogenesis and the evaluation of potential therapeutic interventions.[1]
Mechanism of Action
The mechanism of this compound as a reporter of GCase activity is a multi-step process that occurs within the intracellular environment. This process leverages the substrate's specific design to be processed by the target enzyme within its native subcellular compartment, the lysosome.
-
Cellular Uptake and Lysosomal Trafficking: this compound is a cell-permeable molecule that enters the cell primarily through pinocytosis. Following internalization, it is trafficked through the endosomal pathway to the lysosomes.
-
Enzymatic Cleavage by GCase: Within the acidic environment of the lysosome, this compound is recognized as a substrate by active glucocerebrosidase (GCase). GCase catalyzes the hydrolysis of the β-glucosidic bonds of this compound.
-
Release of Fluorescent Product: The enzymatic cleavage of the two glucose residues from the this compound molecule releases the green-fluorescent dye, 5-(pentafluorobenzoylamino) fluorescein (PFB-F).
-
Fluorescence Detection and Quantification: The liberated PFB-F is a fluorescent molecule that can be excited by a standard 488 nm laser and its emission detected. The intensity of the fluorescence is directly proportional to the amount of PFB-F produced, which in turn correlates with the level of GCase activity within the cell. This fluorescence can be measured using techniques such as flow cytometry and live-cell imaging.
To ensure the specificity of the assay for lysosomal GCase, experiments are often conducted in parallel with a GCase-specific inhibitor, such as conduritol B-epoxide (CBE). The difference in fluorescence between the untreated and CBE-treated cells represents the specific GCase activity.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to measure GCase activity in various cell models relevant to Gaucher disease and Parkinson's disease.
Table 1: GCase Activity in Patient-Derived Fibroblasts
| Cell Line | Genotype | GCase Activity (Relative to Control) | Reference |
| Control | Wild-Type | 100% | |
| Parkinson's Disease (PD) | Wild-Type | Normal | |
| PD with GBA Mutation | Heterozygous | Deficit | |
| Gaucher Disease (GD) | Homozygous/Compound Het. | Deficit | |
| GD Fibroblasts treated with Compound 3 | p.L444P/p.L444P | Dose-dependent enhancement |
Table 2: GCase Activity in Monocytes from Parkinson's Disease Patients
| Cell Population | Condition | GCase Activity (GBA Index) | Statistical Significance | Reference |
| Classical Monocytes | Healthy Control | Higher | p < 0.05 | |
| Classical Monocytes | Parkinson's Disease | Lower | p < 0.05 | |
| Non-classical Monocytes | Healthy Control | No significant difference | - | |
| Non-classical Monocytes | Parkinson's Disease | No significant difference | - |
Table 3: Validation of this compound Assay Specificity
| Cell Line/Condition | Treatment | This compound Fluorescence Signal | Reference |
| Wild-Type (WT) Neural Cells | None | Baseline | |
| Wild-Type (WT) Neural Cells | Conduritol B-epoxide (CBE) | Blocked | |
| GBA1 Knockout (KO) Neural Cells | None | Markedly Reduced | |
| SH-SY5Y Cells | Bafilomycin (Lysosomal Inhibitor) | Blocked |
Experimental Protocols
Detailed Methodology for Live-Cell Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons
This protocol is adapted from established methods for the live-cell imaging of GCase activity using this compound.
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside)
-
Dimethyl sulfoxide (DMSO)
-
FluoroBrite™ DMEM
-
LysoTracker™ Deep Red
-
Conduritol B-epoxide (CBE) (for negative control)
-
High-content imaging system (e.g., Opera Phenix) with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture iPSC-derived dopaminergic neurons on 96-well black, clear-bottom imaging plates until the desired stage of differentiation is reached.
-
Negative Control Preparation: For negative control wells, treat the neurons with a final concentration of 25 µM Conduritol B-epoxide (CBE) overnight at 37°C.
-
Lysosome Labeling (Optional but Recommended):
-
Prepare a 50 nM working solution of LysoTracker™ Deep Red in pre-warmed culture medium.
-
Remove the existing medium from the wells and add 60 µL of the LysoTracker™ working solution.
-
Incubate the plate for 30 minutes at 37°C.
-
-
This compound Stock Solution Preparation:
-
Reconstitute a 5 mg vial of this compound in 154 µL of DMSO to create a 37.5 mM stock solution.
-
Aliquot into single-use vials and store at -20°C, protected from light.
-
-
This compound Working Solution Preparation:
-
Immediately before use, dilute the this compound stock solution 1:200 in pre-warmed FluoroBrite™ DMEM to achieve the final working concentration.
-
-
Assay Initiation:
-
Carefully remove the LysoTracker™ solution (if used) or culture medium from the wells.
-
Gently add 50 µL of the this compound working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately place the plate into the pre-warmed (37°C, 5% CO₂) chamber of the high-content imaging system.
-
Acquire images at desired time intervals (e.g., every 10 minutes for 1-2 hours) using appropriate filter sets for PFB-F (green fluorescence) and LysoTracker™ Deep Red (if used). A linear increase in fluorescence is typically observed within the first 60 minutes.
-
-
Data Analysis:
-
Use image analysis software to identify and segment individual cells.
-
Quantify the mean fluorescence intensity (MFI) per cell in the green channel for each time point.
-
Subtract the MFI of the CBE-treated wells (background) from the MFI of the untreated wells to determine the specific GCase activity.
-
Plot the specific GCase activity over time to determine the rate of the reaction.
-
Conclusion
This compound is a robust and specific tool for the measurement of lysosomal GCase activity in live cells. Its application has been instrumental in advancing our understanding of the role of GCase in both rare and common neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to employ this powerful technology in their studies. Careful adherence to established protocols and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermal fibroblasts from patients with... | F1000Research [f1000research.com]
- 4. mdpi.com [mdpi.com]
Probing Lysosomal Health: An In-depth Technical Guide to the PFB-FDGlu Principle for GCase Activity Assay
For researchers, scientists, and drug development professionals, the accurate measurement of glucocerebrosidase (GCase) activity is paramount in the study and therapeutic development for lysosomal storage disorders like Gaucher disease and as a risk factor in Parkinson's disease. This guide provides a comprehensive overview of the 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) principle, a widely adopted method for quantifying GCase activity in living cells.
The this compound assay offers a robust and specific method for assessing the enzymatic activity of GCase within the lysosome, the cell's recycling center. This technique relies on a cell-permeable substrate that, once inside the cell, is cleaved by GCase to produce a fluorescent signal, providing a direct readout of enzyme function. The specificity of the assay is ensured by the use of an inhibitor, conduritol B-epoxide (CBE), which selectively blocks lysosomal GCase activity.[1]
The Core Principle: A Molecular Beacon for GCase Activity
The this compound substrate is a non-fluorescent molecule that readily crosses the cell membrane.[2] Once inside the cell, it is trafficked to the lysosomes.[3][4][5] Within the acidic environment of the lysosome, active GCase enzymes recognize and cleave the two glucopyranoside residues from the this compound molecule. This enzymatic cleavage releases the fluorophore, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which emits a bright green fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the GCase activity within the cell.
To ensure that the measured fluorescence is specific to lysosomal GCase, a control sample is treated with conduritol B-epoxide (CBE), an irreversible inhibitor of GCase. By subtracting the fluorescence signal from the CBE-treated sample (background) from the untreated sample, the specific GCase activity can be accurately determined.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the this compound GCase activity assay. These values can serve as a starting point for assay optimization.
| Parameter | Concentration/Value | Cell Type | Source |
| This compound Stock Solution | 37.5 mM in DMSO | Human Monocytes, iPSC-derived Dopaminergic Neurons | |
| This compound Working Concentration | 0.75 mM | Human Monocytes | |
| This compound Incubation Time | 30 minutes | Human Monocytes | |
| CBE Stock Solution | 50 mM | Human Monocytes | |
| CBE Working Concentration | 1 mM | Human Monocytes | |
| CBE Pre-incubation Time | 60 minutes | Human Monocytes | |
| LysoTracker Deep Red | 50 nM | iPSC-derived Dopaminergic Neurons | |
| LysoTracker Incubation Time | 30 minutes | iPSC-derived Dopaminergic Neurons |
Detailed Experimental Protocols
This section provides a detailed methodology for performing the this compound GCase activity assay using two common platforms: flow cytometry and live-cell imaging.
Protocol 1: GCase Activity Assay in Human Monocytes using Flow Cytometry
This protocol is adapted for the analysis of GCase activity in a specific cell population within a heterogeneous sample, such as monocytes in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Culture media
-
Conduritol B-epoxide (CBE) stock solution (50 mM)
-
DMSO (vehicle control)
-
This compound stock solution (37.5 mM in DMSO)
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD14 for monocytes)
-
Viability stain
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using standard methods.
-
Inhibitor Treatment (Control):
-
Resuspend cells in 96 µl of culture media.
-
To the control tube, add 2 µl of 50 mM CBE stock solution for a final concentration of 1 mM.
-
To the experimental tube, add 2 µl of DMSO.
-
Vortex gently and incubate at 37°C with 5% CO₂ for 60 minutes.
-
-
Substrate Addition:
-
Add 2 µl of 37.5 mM this compound stock solution to both tubes for a final concentration of 0.75 mM.
-
Vortex gently and incubate at 37°C with 5% CO₂ for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells and resuspend in a suitable buffer.
-
Add antibodies for cell surface markers (e.g., anti-CD14) and a viability dye.
-
Incubate as per the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the live, single-cell population of interest (e.g., CD14+ monocytes).
-
Quantify the median fluorescence intensity (MFI) in the green channel (e.g., FL-1) for both the CBE-treated and untreated samples.
-
-
Data Analysis:
-
Calculate the GCase activity index by subtracting the MFI of the CBE-treated sample from the MFI of the untreated sample.
-
Protocol 2: Live-Cell Imaging of GCase Activity in iPSC-Derived Neurons
This protocol is designed for the analysis of GCase activity in adherent cell cultures, such as iPSC-derived neurons, using a high-content imaging system.
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates
-
Conduritol B-epoxide (CBE)
-
LysoTracker Deep Red (50 nM)
-
This compound stock solution (37.5 mM in DMSO)
-
FluoroBrite DMEM
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Inhibitor Treatment (Control):
-
For negative control wells, incubate neurons with 25 µM CBE overnight at 37°C.
-
-
Lysosome Staining:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in media.
-
Remove existing media and add 60 µL of the LysoTracker solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Preparation:
-
During the LysoTracker incubation, prepare the this compound working solution by diluting the 37.5 mM stock 1:200 in FluoroBrite DMEM.
-
-
Substrate Addition:
-
Carefully remove the LysoTracker solution from the wells.
-
Gently add 50 µL of the this compound working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the high-content imaging system pre-set to 37°C and 5% CO₂.
-
Acquire images in the green (PFB-F) and far-red (LysoTracker) channels over time.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells and lysosomes (based on LysoTracker signal).
-
Quantify the mean fluorescence intensity of the PFB-F signal within the lysosomal regions for each cell.
-
-
Data Analysis:
-
Calculate GCase activity by subtracting the background fluorescence from the CBE-treated wells.
-
Considerations and Limitations
While the this compound assay is a powerful tool, it is essential to be aware of its limitations. The fluorescence of the PFB-F product can be pH-sensitive, and alterations in lysosomal pH could potentially affect the readout. Additionally, some studies suggest that the fluorescent product may not be fully retained within the lysosome, potentially leading to signal diffusion. It has also been noted that this compound may not be entirely specific for GCase and could be cleaved by other β-glucosidases, necessitating the use of appropriate controls.
Despite these considerations, the this compound assay, when performed with careful controls, remains a valuable and widely used method for the quantitative analysis of GCase activity in live cells, providing critical insights for both basic research and therapeutic development.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]
- 5. researchgate.net [researchgate.net]
The Role of PFB-FDGlu and [18F]FDG PET in Elucidating Parkinson's Disease Pathophysiology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two distinct yet complementary tools used in Parkinson's disease (PD) research: 5-Pentafluorobenzoylamino Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) and 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Positron Emission Tomography (PET). Initially, it is crucial to distinguish between these two methodologies. This compound is a fluorescent substrate employed in live-cell imaging to quantify the activity of the lysosomal enzyme glucocerebrosidase (GCase), which is genetically linked to Parkinson's disease. In contrast, [¹⁸F]FDG is a radiotracer utilized in PET imaging to measure glucose metabolism in the brain, providing insights into neuronal function and dysfunction in PD. This guide will delve into the core principles, experimental protocols, data analysis, and applications of both techniques in advancing our understanding of Parkinson's disease.
Section 1: this compound and the Investigation of Lysosomal Dysfunction in Parkinson's Disease
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease.[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of PD.[2] this compound is a valuable tool for investigating this aspect of PD pathology.
Principle of this compound-Based GCase Activity Assay
This compound is a cell-permeable, non-fluorescent substrate that is actively transported into cells via pinocytosis and localizes to lysosomes.[3] Within the acidic environment of the lysosome, active GCase enzymes cleave the β-glucosidic bonds of this compound, releasing a green-fluorescent dye (PFB-F). The intensity of this fluorescence is directly proportional to the GCase activity within the cell, allowing for quantitative, single-cell analysis.[4]
Experimental Protocol: Live-Cell Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons
This protocol is adapted from methodologies for assessing GCase activity in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.[4]
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates
-
This compound (5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside)
-
DMSO (Dimethyl sulfoxide)
-
Conduritol B epoxide (CBE) (GCase inhibitor, for negative control)
-
LysoTracker Deep Red (for lysosomal co-localization)
-
FluoroBrite DMEM
-
High-content imaging system (e.g., Opera Phenix)
Procedure:
-
Cell Culture: Culture iPSC-derived dopaminergic neurons on 96-well imaging plates for 4-6 weeks of differentiation.
-
Negative Control Preparation: For negative controls, treat a subset of neurons with 25 µM of the GCase inhibitor Conduritol B epoxide (CBE) overnight at 37°C.
-
Lysosome Labeling:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in media.
-
Remove the existing media from the wells and add 60 µL of the LysoTracker solution.
-
Incubate for 30 minutes at 37°C.
-
-
This compound Preparation:
-
Reconstitute a 5 mg vial of this compound in 154 µL of DMSO to create a 37.5 mM stock solution.
-
Aliquot into single-use vials and store at -20°C, protected from light.
-
-
GCase Activity Assay:
-
Prepare the this compound working solution by diluting the stock 1:200 in FluoroBrite DMEM.
-
Carefully remove the LysoTracker solution from the wells.
-
Gently add 50 µL of the this compound working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately begin imaging using a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images at multiple time points (e.g., every 5 minutes for 1 hour) to measure the kinetic increase in fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell at each time point.
-
Subtract the background fluorescence (from CBE-treated wells) from the fluorescence of untreated wells to determine specific GCase activity.
-
The rate of fluorescence increase over time reflects the GCase activity.
-
Data Presentation: Quantitative GCase Activity
The data obtained from this compound assays can be presented in tables to compare GCase activity across different cell lines (e.g., control vs. PD patient-derived neurons with GBA1 mutations).
| Cell Line | Genotype | Mean GCase Activity (Relative Fluorescence Units/min) | Standard Deviation |
| Control 1 | Wild-Type | 150.2 | 12.5 |
| Control 2 | Wild-Type | 145.8 | 10.9 |
| PD Patient 1 | GBA1 N370S/+ | 85.6 | 9.8 |
| PD Patient 2 | GBA1 L444P/+ | 78.3 | 8.5 |
Visualization of the this compound Assay Workflow and GBA-PD Pathway
Caption: Workflow of the this compound assay for measuring GCase activity.
Caption: Simplified signaling pathway linking GBA1 mutations to PD.
Section 2: [¹⁸F]FDG PET Imaging of Cerebral Glucose Metabolism in Parkinson's Disease
[¹⁸F]FDG PET is a powerful in vivo imaging technique that provides a quantitative measure of the regional cerebral metabolic rate of glucose (rCMRGlc). In Parkinson's disease, characteristic patterns of altered glucose metabolism can be observed, reflecting underlying neuronal dysfunction. These patterns can aid in diagnosis, differential diagnosis from other parkinsonian syndromes, and monitoring disease progression.
Principle of [¹⁸F]FDG PET Imaging
[¹⁸F]FDG is a glucose analog that is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. The accumulation of [¹⁸F]FDG-6-phosphate is proportional to the rate of glucose utilization. The positron-emitting ¹⁸F isotope allows for the detection and quantification of this accumulation using a PET scanner.
Experimental Protocol: [¹⁸F]FDG PET Imaging in a Parkinson's Disease Animal Model
This protocol is a generalized procedure for [¹⁸F]FDG PET imaging in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model.
Materials:
-
6-OHDA-lesioned rat or other PD animal model
-
[¹⁸F]FDG
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Heating pad
-
Glucometer
Procedure:
-
Animal Preparation:
-
Fast the animal for at least 6-8 hours to reduce background glucose levels.
-
Maintain the animal's body temperature at 37°C using a heating pad to minimize brown fat uptake of [¹⁸F]FDG.
-
-
[¹⁸F]FDG Administration:
-
Anesthetize the animal with isoflurane.
-
Administer a bolus injection of [¹⁸F]FDG (e.g., 18.5 ± 1 MBq for a rat) via the tail vein.
-
-
Uptake Period:
-
Allow the animal to recover from anesthesia in its cage for a 30-60 minute uptake period to allow for tracer distribution and cellular uptake.
-
-
PET/CT Imaging:
-
Re-anesthetize the animal and position it in the PET/CT scanner.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
Perform a dynamic or static PET scan for 30-60 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with a brain atlas or the animal's own MRI for anatomical localization.
-
Define regions of interest (ROIs) in brain areas relevant to Parkinson's disease (e.g., striatum, substantia nigra, motor cortex).
-
Calculate the Standardized Uptake Value (SUV) for each ROI. SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.
-
For dynamic scans, kinetic modeling (e.g., Patlak plot) can be used to calculate the influx constant (Ki) and the cerebral metabolic rate of glucose (CMRGlc).
-
Data Presentation: Quantitative [¹⁸F]FDG PET Data
Quantitative data from [¹⁸F]FDG PET studies can be tabulated to compare glucose metabolism between control and Parkinson's disease groups.
Table 2.1: Regional Brain Glucose Metabolism in a 6-OHDA Rat Model of PD
| Brain Region | Group | Influx Constant (Ki) (mean ± SD) |
| Ipsilateral Striatum | 6-OHDA | 0.045 ± 0.005 |
| Control | 0.058 ± 0.004 | |
| Contralateral Striatum | 6-OHDA | 0.057 ± 0.005 |
| Control | 0.059 ± 0.004 | |
| Motor Cortex | 6-OHDA | 0.062 ± 0.006 |
| Control | 0.064 ± 0.005 | |
| p < 0.05 compared to control |
Table 2.2: Parkinson's Disease-Related Pattern (PDRP) in Human Subjects
| Brain Region | Metabolic Change in PD |
| Putamen/Globus Pallidus | Relative Hypermetabolism |
| Cerebellum | Relative Hypermetabolism |
| Parieto-occipital Cortex | Hypometabolism |
| Premotor Cortex | Hypometabolism |
Visualization of [¹⁸F]FDG PET Workflow and Neuroinflammatory Pathways
Caption: A typical workflow for [¹⁸F]FDG PET imaging in preclinical PD research.
Caption: Simplified overview of neuroinflammatory cascades in PD.
Conclusion
References
- 1. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease | Exon Publications [exonpublications.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]
Investigating Gaucher Disease with PFB-FDGlu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) in the investigation of Gaucher disease. Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged "Gaucher cells."[2][3] The clinical manifestations are heterogeneous, ranging from visceral involvement (hepatosplenomegaly, cytopenia, and bone disease) in Type 1 to severe neurological impairment in Types 2 and 3.[3]
This compound is a cell-permeable, fluorescent substrate designed to measure lysosomal GCase activity in living cells.[4] Upon entry into the cell, this compound is hydrolyzed by GCase, releasing a fluorescent product that can be quantified using techniques such as flow cytometry and live-cell imaging. This allows for the direct assessment of GCase activity within its native lysosomal environment, providing a valuable tool for diagnosing Gaucher disease, understanding its pathophysiology, and evaluating the efficacy of potential therapeutic interventions.
Data Presentation
The following tables summarize quantitative data on GCase activity in cells derived from Gaucher disease patients compared to healthy controls.
| Cell Type | Gaucher Disease Type | GCase Activity (% of Normal) |
| Fibroblasts | Type 1 (N370S/N370S) | 41.8 ± 5.5 |
| Fibroblasts | Type 2 (L444P/L444P) | 9.9 ± 2.4 |
| Fibroblasts | Type 3 (L444P/L444P) | 24.7 ± 5.8 |
Table 1: GCase catalytic activity in fibroblast lysates from Gaucher disease patients compared to normal controls. Data is presented as a percentage of the average normal value.
| Cell Type | Condition | Median Fluorescence Intensity (MFI) of this compound Metabolism | GCase Activity Index (MFI without CBE / MFI with CBE) |
| Monocytes | Healthy Control | 9264 ± 998 | Not explicitly stated, but calculable |
| Monocytes | Parkinson's Disease (with GBA1 mutations) | 5545 ± 979 | Not explicitly stated, but calculable |
Table 2: GCase activity in cryopreserved peripheral blood mononuclear cells (PBMCs), specifically monocytes, from Parkinson's disease patients (a condition linked to GBA1 mutations) and healthy controls, as measured by this compound fluorescence. The GCase inhibitor Conduritol B Epoxide (CBE) is used to determine background fluorescence.
Experimental Protocols
I. Measurement of GCase Activity in Monocytes using Flow Cytometry
This protocol is adapted from methodologies used to quantify GCase activity in human peripheral blood mononuclear cells (PBMCs).
A. Materials
-
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (this compound)
-
Conduritol B Epoxide (CBE)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% fetal bovine serum and 2 mM EDTA)
-
Anti-CD14 antibody conjugated to a fluorophore (e.g., PE-Cy7)
-
Flow cytometer
B. Protocol
-
PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs in FACS buffer and stain with anti-CD14 antibody for 20-30 minutes at 4°C in the dark to identify monocytes.
-
CBE Inhibition (Control): For control samples, pre-incubate a subset of the stained cells with the GCase inhibitor CBE (typically 1 mM) for 1 hour at 37°C. This will be used to determine the background fluorescence.
-
This compound Incubation: Add this compound (typically 0.75 mM) to both CBE-treated and untreated cells and incubate for 30 minutes at 37°C.
-
Wash: Stop the reaction by adding ice-cold FACS buffer and centrifuge the cells. Resuspend the cell pellet in fresh FACS buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD14-positive monocyte population and measure the median fluorescence intensity (MFI) in the appropriate channel for fluorescein.
-
Data Analysis: Calculate the GCase Activity Index for each sample by dividing the MFI of the untreated sample by the MFI of the CBE-treated sample.
II. Live-Cell Imaging of GCase Activity in Adherent Cells (e.g., Fibroblasts, iPSC-derived Neurons)
This protocol is based on live-cell imaging assays using this compound.
A. Materials
-
This compound
-
CBE
-
DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker Red)
-
High-content imaging system or fluorescence microscope with live-cell capabilities
B. Protocol
-
Cell Culture: Plate cells (e.g., fibroblasts or iPSC-derived neurons) in a suitable imaging plate (e.g., 96-well black-walled plate) and culture to the desired confluency.
-
CBE Inhibition (Control): For negative control wells, incubate the cells with CBE (e.g., 25 µM) overnight at 37°C.
-
Lysosomal Staining (Optional): To visualize lysosomes, incubate cells with a lysosomal marker like LysoTracker Red for 30-60 minutes at 37°C.
-
This compound Loading: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. Remove the existing medium from the cells and add the this compound solution.
-
Live-Cell Imaging: Immediately begin imaging using a high-content imaging system or a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).
-
Image Analysis: Quantify the mean fluorescence intensity of the this compound signal per cell over time. The GCase activity can be determined from the rate of increase in fluorescence. The specificity of the signal is confirmed by the significantly lower fluorescence in the CBE-treated control cells.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the investigation of Gaucher disease using this compound.
References
- 1. Glucocerebrosidase Activity is Reduced in Cryopreserved Parkinson’s Disease Patient Monocytes and Inversely Correlates with Motor Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Lysosomal Function: A Technical Guide to PFB-FDGlu Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu), a crucial tool for investigating lysosomal function. While its name might suggest a role in general glucose uptake, this compound's primary application lies in the specific, real-time measurement of lysosomal glucocerebrosidase (GCase) activity within living cells. This document will elucidate the mechanism of this compound's cellular entry, its enzymatic processing, and provide detailed protocols for its use, alongside a summary of key quantitative data.
Core Concepts: Beyond a Simple Glucose Analog
Contrary to what its name might imply, this compound is not a substrate for glucose transporters like GLUT1. Instead, it is a specialized, cell-permeable fluorogenic substrate designed to probe the activity of the lysosomal enzyme GCase.[1][2][3] GCase is a critical enzyme in lipid metabolism, and its dysfunction is implicated in lysosomal storage disorders such as Gaucher disease and has been identified as a significant genetic risk factor for Parkinson's disease.[1][4]
This compound's utility stems from its unique mechanism of action. It enters the cell through pinocytosis , an endocytic process where the cell engulfs extracellular fluid, and is subsequently trafficked to the lysosomes. Once inside the acidic environment of the lysosome, GCase recognizes and cleaves the two β-D-glucopyranoside moieties from the fluorescein backbone. This enzymatic cleavage releases the green-fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be quantified using fluorescence microscopy, flow cytometry, or high-content imaging systems. The intensity of the fluorescence signal is directly proportional to the GCase activity within the cell.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to assess GCase activity in various cell models.
| Cell Type | Condition | Key Finding | Reference |
| Parkinson's Disease (PD) Patient Monocytes | Comparison to healthy controls | 40% lower GCase activity observed in PD patient monocytes. | |
| iPSC-derived Dopaminergic Neurons | Wild-type vs. GBA1 knockout (KO) mouse cells | Marked reduction in this compound signal in GBA1 KO cells, confirming specificity. | |
| HeLa Cells | Treatment with GCase inhibitor isofagomine | Dose-dependent reduction in live-cell GCase activity. | |
| HeLa Cells | Treatment with GCase chaperone ambroxol | Inhibitory effect on GCase activity observed at micromolar concentrations. |
| Parameter | Value/Observation | Experimental Context | Reference |
| Time to Decline in GCase Activity | GCase activity declines over 45 minutes post-inhibition. | Time-course studies in neurons. | |
| High-Throughput Screening | Coefficient of Variation (CV) <10% in technical replicates. | Use in 96-well formats for drug screening. | |
| GCase Inhibition | This compound signal is blocked in a dose-dependent manner by the GCase inhibitor conduritol b-epoxide (CBE). | Validation of the assay's specificity for GCase. | |
| Lysosomal Inhibition | This compound signal is blocked by the lysosomal inhibitor bafilomycin. | Confirmation of the lysosomal localization of GCase activity measurement. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for live-cell imaging and flow cytometry.
Live-Cell Imaging of GCase Activity
This protocol is adapted from procedures used for iPSC-derived dopaminergic neurons.
Materials:
-
This compound (e.g., ThermoScientific Cat# P11947)
-
DMSO
-
FluoroBrite DMEM or equivalent live-cell imaging medium
-
LysoTracker Deep Red (optional, for lysosomal co-localization)
-
Conduritol B epoxide (CBE) (optional, for negative control)
-
96-well imaging plates (e.g., black, clear-bottom)
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate cells in a 96-well imaging plate and culture until they reach the desired confluency (typically >70%).
-
Negative Control (Optional): For negative control wells, incubate neurons with a GCase inhibitor such as 25 µM CBE overnight at 37°C.
-
Lysosomal Labeling (Optional): To confirm lysosomal localization, incubate cells with a lysosomal marker like 50 nM LysoTracker Deep Red for 30 minutes at 37°C.
-
This compound Stock Solution Preparation: Reconstitute this compound in DMSO to create a stock solution (e.g., 37.5 mM). Aliquot into single-use vials and store at -20°C, protected from light.
-
This compound Working Solution Preparation: Immediately before use, dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 1:200 dilution for a final concentration of approximately 187.5 µM, though concentrations up to 400 µg/mL have been reported).
-
Cell Treatment: Carefully remove the existing media from the wells and add the this compound working solution.
-
Image Acquisition: Immediately begin live-cell imaging using a high-content imaging system equipped with appropriate filters for green fluorescence (for PFB-F) and, if used, deep red fluorescence (for LysoTracker). Acquire images at regular intervals (e.g., every 15-30 minutes for up to 2 hours) to capture kinetic data.
-
Data Analysis: Quantify the mean fluorescence intensity per cell in the green channel over time. For inhibitor-treated wells, the signal should be significantly reduced.
Flow Cytometry Measurement of GCase Activity
This protocol is adapted from methods for measuring GCase activity in human monocytes.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Conduritol B epoxide (CBE)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters for fluorescein.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Negative Control: For each cell type, prepare a control sample treated with a GCase inhibitor like CBE to establish background fluorescence.
-
This compound Loading: Resuspend the cells in pre-warmed medium containing the desired concentration of this compound. Incubate at 37°C for a defined period (e.g., 1 hour).
-
Washing: After incubation, wash the cells with PBS to remove excess this compound.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest and measure the median fluorescence intensity in the appropriate channel (e.g., FL1 for fluorescein).
-
Data Analysis: Express GCase activity as an index by dividing the median fluorescence intensity of the this compound-treated cells by the median fluorescence intensity of the CBE-treated control cells.
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound.
Caption: Cellular uptake of this compound via pinocytosis and subsequent enzymatic cleavage by GCase in the lysosome to produce a fluorescent signal.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glucocerebrosidase Activity: An In-depth Technical Guide to Fluorescent Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorescent substrates used to measure the activity of glucocerebrosidase (GCase), a lysosomal enzyme critical in cellular lipid metabolism. Dysfunctional GCase is implicated in Gaucher disease and is a significant genetic risk factor for Parkinson's disease. Accurate measurement of GCase activity is therefore paramount for basic research, diagnostics, and the development of novel therapeutics. This document details the properties of commonly used fluorescent substrates, provides standardized experimental protocols, and outlines the enzyme's role in relevant metabolic pathways.
Core Concepts in GCase Activity Measurement
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase responsible for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[1] The primary method for quantifying its enzymatic activity involves the use of synthetic substrates that, upon cleavage by GCase, release a fluorescent molecule (fluorophore). The intensity of the resulting fluorescence is directly proportional to the enzyme's activity.
The ideal fluorescent substrate for GCase should exhibit high specificity, sensitivity, and be suitable for the intended application, whether it be in cell lysates, live cells, or for high-throughput screening. Key parameters for evaluating these substrates include their kinetic constants (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ), which describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively, as well as their photophysical properties (excitation and emission wavelengths).
Comparison of Common Fluorescent Substrates for GCase
Several fluorescent substrates have been developed for the measurement of GCase activity. The most widely used are based on the fluorophores 4-methylumbelliferone (4-MU), resorufin, and fluorescein derivatives. More recently, fluorescence-quenched or FRET-based substrates have been engineered for enhanced sensitivity and live-cell imaging applications.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Kₘ (mM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Notes |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) | 4-Methylumbelliferone (4-MU) | ~360-365 | ~445-460 | 12.6 | 333 | 26.43 | Widely used, but can be cleaved by other β-glucosidases like GBA2.[2][3] Assays are typically performed at an acidic pH to favor lysosomal GCase activity.[4] |
| Resorufin-β-D-glucopyranoside | Resorufin | ~571 | ~584 | - | - | - | Red-shifted spectra minimize interference from autofluorescence in biological samples. |
| 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) | Fluorescein derivative (PFB-F) | ~492 | ~516 | - | - | - | Cell-permeable substrate designed for live-cell imaging and flow cytometry. The pentafluorobenzoyl group is thought to enhance cellular retention. |
| Fluorescence-Quenched Substrates (e.g., LysoFQ-GBA) | Varies | Varies | Varies | - | - | kcat/KM = 65 M⁻¹ min⁻¹ | Designed for high sensitivity and specificity in live cells. The quenching mechanism provides a "dark-to-light" signal upon substrate cleavage, reducing background fluorescence. |
Note: Kₘ and Vₘₐₓ values can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source, and buffer composition). The values presented here are representative examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate measurements of GCase activity. Below are generalized protocols for assays using common fluorescent substrates in both cell lysate and live-cell formats.
GCase Activity Assay in Cell Lysates using 4-MUGlc
This protocol is adapted from established methods for measuring GCase activity in cell or tissue homogenates.
Materials:
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.
-
Substrate Stock Solution: 5 mM 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) in DMSO. Store protected from light.
-
Stop Buffer: 1 M Glycine, pH 12.5.
-
4-MU Standard Stock Solution: 10 mM 4-Methylumbelliferone (4-MU) in DMSO for generating a standard curve.
-
Black, flat-bottom 96-well plates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Protein Extraction: Lyse cells or tissues in Lysis Buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Reaction Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 5 µg) to each well. Adjust the volume with Assay Buffer. Include blank wells with Assay Buffer only and control wells with lysate that will be treated with a GCase inhibitor (e.g., Conduritol B epoxide - CBE) to determine background fluorescence.
-
Enzymatic Reaction: Add the 4-MUGlc substrate solution to each well to initiate the reaction. The final concentration of the substrate in the reaction mixture should be optimized, but a common starting point is 1 mM.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Add Stop Buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Measure the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: Generate a standard curve using the 4-MU standard. Subtract the background fluorescence (from blank or inhibitor-treated wells) from the sample readings and use the standard curve to calculate the amount of 4-MU produced. GCase activity is typically expressed as pmol of 4-MU produced per milligram of protein per minute (pmol/mg/min).
Live-Cell GCase Activity Assay using this compound
This protocol is a generalized procedure for measuring GCase activity in living cells using a cell-permeable substrate.
Materials:
-
Cells cultured in black, clear-bottom 96-well plates.
-
This compound Stock Solution: 37.5 mM in DMSO. Store as single-use aliquots at -20°C, protected from light.
-
GCase Inhibitor (optional): Conduritol B epoxide (CBE) for negative controls.
-
Live-Cell Imaging System or Flow Cytometer.
-
Culture Medium (e.g., FluoroBrite DMEM for imaging).
Procedure:
-
Cell Culture: Plate cells in a 96-well imaging plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment (Optional): For negative controls, pre-incubate some wells with a GCase inhibitor like CBE (e.g., 25 µM overnight) before adding the substrate.
-
Substrate Loading: Prepare a working solution of this compound in pre-warmed culture medium (e.g., dilute the stock 1:200). Remove the existing medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 1-2 hours) to allow for substrate uptake and cleavage.
-
Imaging or Flow Cytometry:
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for green fluorescence (Ex: ~488 nm, Em: ~520 nm).
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometric analysis, detecting the green fluorescence in the appropriate channel (e.g., FL1).
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. The GCase activity is proportional to the fluorescence intensity after subtracting the background fluorescence from inhibitor-treated or control cells.
Visualizing GCase-Related Pathways and Workflows
GCase in the Glycosphingolipid Metabolic Pathway
The following diagram illustrates the central role of GCase in the lysosomal degradation of glucosylceramide. A deficiency in GCase leads to the accumulation of its substrate, a hallmark of Gaucher disease.
GCase Deficiency and its Link to Parkinson's Disease
Mutations in the GBA1 gene are a major risk factor for Parkinson's disease. The resulting GCase deficiency is thought to impair the autophagy-lysosome pathway, leading to the accumulation of α-synuclein, a key component of Lewy bodies found in Parkinson's patients.
General Workflow for a GCase Fluorescence Assay
The following diagram outlines the typical experimental workflow for measuring GCase activity using a fluorescent substrate.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
A Technical Guide to the Cellular Localization of PFB-FDGlu
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular localization of 5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside (PFB-FDGlu), a widely utilized fluorogenic substrate for the lysosomal enzyme glucocerebrosidase (GCase). Understanding the subcellular distribution of this compound is critical for the accurate interpretation of GCase activity assays, which are central to research in lysosomal storage disorders such as Gaucher disease and neurodegenerative conditions like Parkinson's disease. This document provides a comprehensive overview of the probe's uptake and trafficking, quantitative data on its retention, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable, fluorescently quenched substrate designed to measure the activity of GCase within living cells.[1][2][3] The molecule consists of a fluorescein core modified with two β-D-glucopyranoside moieties and a pentafluorobenzoyl group. In its intact form, the probe is non-fluorescent. Upon entering the cell, it is trafficked to the lysosomes where GCase, in the acidic environment, cleaves the glucose residues. This enzymatic cleavage releases the fluorescein fluorophore, resulting in a green fluorescent signal that can be quantified to determine GCase activity.[4][5]
Cellular Uptake and Trafficking Pathway
The primary route of this compound entry into the cell is through pinocytosis. Following internalization, the probe is trafficked through the endosomal system, ultimately accumulating in the lysosomes. This pathway ensures that this compound is delivered to its site of action, the lysosomal compartment, where GCase is predominantly active.
Quantitative Data on Subcellular Localization and Retention
While this compound is designed to act within the lysosome, quantitative studies have revealed a significant challenge in its application: the fluorescent product is not well-retained within this compartment and can diffuse into the cytosol. This leakage complicates the precise quantification of lysosomal GCase activity based on signal accumulation in the lysosome alone.
| Parameter | Finding | Cell Type(s) | Reference |
| Primary Localization of Action | Lysosomes | Patient-derived fibroblasts, liver cells, iPSC-derived dopaminergic neurons, PBMCs | |
| Potential Off-Target Hydrolysis | Cytosolic GCase (GBA2) | General | |
| Fluorescent Product Retention in Lysosomes | Not well-retained; diffuses into the cytoplasm. | Not specified | |
| Half-life of Fluorescent Product in Lysosomes | Approximately 20 minutes | Not specified |
Experimental Protocols
The primary application of this compound is in live-cell imaging and flow cytometry to measure GCase activity. Below are detailed methodologies for these key experiments.
Live-Cell Imaging of GCase Activity
This protocol is adapted from studies using iPSC-derived dopaminergic neurons and other cell types.
Materials:
-
Cells cultured in appropriate imaging plates (e.g., 96-well black, clear bottom)
-
This compound stock solution (e.g., 37.5 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Lysosomal marker (e.g., LysoTracker Deep Red, 50 nM)
-
GCase inhibitor (e.g., Conduritol B epoxide (CBE), 25 µM) for negative control
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Negative Control Preparation: For negative control wells, incubate cells with a GCase inhibitor (e.g., 25 µM CBE) overnight at 37°C.
-
Lysosome Staining (Optional): To confirm lysosomal localization, incubate cells with a lysosomal marker (e.g., 50 nM LysoTracker Deep Red) in media for 30 minutes at 37°C.
-
This compound Working Solution Preparation: Prepare the this compound working solution by diluting the stock (e.g., 1:200) in pre-warmed live-cell imaging medium.
-
Cell Treatment: Remove the existing media (and LysoTracker solution, if used) and add the this compound working solution to each well.
-
Live-Cell Imaging: Immediately begin imaging using a high-content imaging system. Acquire images at regular intervals (e.g., every 10 minutes) for a desired period (e.g., 1-2 hours) to measure the increase in fluorescence over time.
-
Image Analysis: Quantify the mean fluorescence intensity per cell in the green channel over time. For co-localization studies, analyze the overlap between the green signal (cleaved this compound) and the red signal (LysoTracker).
Subcellular Fractionation
While not commonly used for quantifying this compound distribution due to the product leakage, subcellular fractionation can be employed to assess the localization of GCase itself. A general protocol is provided below.
Materials:
-
Cultured cells
-
Fractionation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 10 mM EDTA)
-
Dounce homogenizer or syringe with a narrow gauge needle
-
Centrifuge and ultracentrifuge
-
Protein assay reagents
Procedure:
-
Cell Harvesting and Lysis: Harvest cells and resuspend in ice-cold fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow gauge needle until cells are sufficiently disrupted (monitor under a microscope).
-
Nuclear Fraction Separation: Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei. The supernatant contains the cytoplasmic and other organellar fractions.
-
Mitochondrial Fraction Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet the mitochondria. The supernatant is the cytosolic fraction.
-
Lysosomal and Microsomal Fraction Separation (Optional): The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet microsomes and other smaller vesicles. Lysosomes can be enriched through density gradient centrifugation.
-
Analysis: Analyze the GCase content or activity in each fraction using appropriate assays (e.g., Western blotting or activity assays with a different substrate like 4-MUG).
Summary and Conclusion
This compound is a valuable tool for the in situ measurement of GCase activity in live cells. Its cellular uptake via pinocytosis and subsequent trafficking to the lysosome allow for the targeted assessment of this key enzyme. However, researchers and drug development professionals must be aware of the limitations associated with the probe, particularly the diffusion of its fluorescent product from the lysosome into the cytosol. This phenomenon complicates the use of this compound for precise quantitative subcellular localization studies. The experimental protocols provided herein, especially the live-cell imaging workflow, represent the most common and effective application of this probe. When interpreting data generated with this compound, it is crucial to consider the kinetic nature of the assay and the potential for signal redistribution within the cell.
References
- 1. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Measuring GCase In Situ
An In-Depth Technical Guide to the Core Principles of In Situ GCase Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal hydrolase responsible for the breakdown of the glycolipid glucosylceramide into glucose and ceramide.[1] Mutations in GBA1 that lead to GCase deficiency are the cause of Gaucher disease (GD), a prevalent lysosomal storage disorder.[2][3] Furthermore, both biallelic and heterozygous GBA1 mutations have been identified as the most significant genetic risk factor for Parkinson's disease (PD) and dementia with Lewy bodies.[4][5] This profound connection to severe neurodegenerative diseases has spurred significant interest in developing therapies that can restore or enhance GCase activity.
Traditional methods for measuring GCase activity often rely on cell lysates. However, these in vitro assays do not account for the specific microenvironment of the lysosome, including its acidic pH and the presence of essential cofactors like saposin C, which are crucial for full enzymatic activity. Measuring GCase activity in situ—directly within the lysosomes of living cells—provides a more physiologically relevant assessment of the enzyme's function. This approach is invaluable for diagnosing disease, monitoring therapeutic efficacy, and screening for novel GCase-targeted drugs.
Core Principles of In Situ GCase Activity Measurement
The fundamental principle of in situ GCase measurement involves introducing a synthetic, cell-permeable substrate that is specifically recognized and processed by GCase within its native lysosomal environment. This enzymatic cleavage releases a reporter molecule, typically a fluorophore, which can then be detected and quantified.
The key steps are:
-
Substrate Delivery : A carefully designed probe that mimics the natural substrate (glucosylceramide) is introduced to living cells. The probe must be able to cross the cell membrane and localize within the lysosomes.
-
Enzymatic Cleavage : Inside the lysosome, active GCase enzyme recognizes and cleaves a specific bond on the synthetic substrate.
-
Signal Generation : This cleavage event unmasks a reporter molecule, causing it to fluoresce or to be released from a quenching molecule, thereby generating a measurable signal.
-
Detection and Quantification : The resulting fluorescence is measured using techniques such as fluorescence microscopy, flow cytometry, or high-content imaging systems. The intensity of the signal is proportional to the level of GCase activity.
-
Specificity Control : To ensure the signal is specific to GCase, parallel experiments are often conducted using a potent GCase inhibitor, such as conduritol-B-epoxide (CBE), to abolish the signal.
This live-cell approach allows for the dynamic and quantitative analysis of GCase function, accounting for all cellular factors that might influence its activity.
Key Methodologies and Fluorescent Probes
Several types of fluorescent probes have been developed for the in situ measurement of GCase activity, each with distinct mechanisms and advantages.
Fluorogenic Substrates
These are the most common class of probes. They are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon enzymatic cleavage.
-
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) : This is a widely used cell-permeable substrate. This compound is taken up by cells, likely via pinocytosis, and trafficked to the lysosome. There, GCase cleaves the two glucopyranoside groups, releasing the green-fluorescent dye PFB-F. The pentafluorophenyl group is thought to facilitate cellular retention by covalently labeling intracellular thiols. This method has been successfully adapted for both live-cell imaging and flow cytometry to quantify GCase activity in various cell types, including patient-derived fibroblasts and monocytes.
Fluorescence-Quenched Substrates
This advanced probe design offers a very high signal-to-noise ratio. The probe consists of a fluorophore and a quencher molecule held in close proximity by a GCase-cleavable linker.
-
LysoFQ-GBA : This is a selective fluorescence-quenched substrate designed for robust quantitative measurements. In its intact state, the probe's fluorescence is suppressed (quenched). When GCase cleaves the linker, the fluorophore is released from the quencher, resulting in a strong fluorescent signal. A key feature of LysoFQ-GBA is the inclusion of a lysosomotropic di-methyllysine group, which significantly improves the retention of the fluorescent product within the lysosome, leading to a more stable and quantitatively reliable signal compared to other substrates. This makes it a powerful tool for studying both genetic and chemical perturbations of GCase activity.
Other Substrates
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) : This is a classical fluorogenic substrate used in many enzyme assays. While frequently used for in vitro assays on cell lysates, it can be adapted for live-cell measurements. Cleavage by GCase produces the blue-fluorescent 4-methylumbelliferone.
Data Presentation: Comparative Tables
Quantitative data is summarized below for easy comparison of methodologies and experimental parameters.
Table 1: Comparison of Common In Situ GCase Fluorescent Probes
| Probe Name | Mechanism | Reporter Signal | Advantages | Disadvantages |
| This compound | Fluorogenic | Green Fluorescence | Cell-permeable; widely validated in multiple cell types; suitable for flow cytometry and microscopy. | Signal retention can be variable; potential for off-target effects. |
| LysoFQ-GBA | Fluorescence-Quenched | Green Fluorescence | High signal-to-noise ratio; excellent lysosomal retention for quantitative accuracy; highly selective. | Newer probe, may be less widely available or more costly. |
| 4-MUG | Fluorogenic | Blue Fluorescence | Commercially available and cost-effective; historically significant. | Primarily used for lysate assays; lower signal and potential for leakage from cells. |
Table 2: Typical Experimental Parameters for In Situ GCase Assays
| Parameter | This compound Method | LysoFQ-GBA Method |
| Cell Types | Fibroblasts, PBMCs, iPSC-derived neurons, HeLa, SH-SY5Y. | Neuroblastoma cells (SK-N-SH), fibroblasts, monocytes, iPSC-derived neurons. |
| Substrate Conc. | 400-500 µg/mL. | 0.5 - 10 µM. |
| Incubation Time | 1 hour. | 1 - 4 hours (linear range). |
| Inhibitor Control | Conduritol-B-epoxide (CBE). | AT3375 (highly selective) or CBE. |
| Inhibitor Conc. | 10 µM - 0.25 mg/mL. | Varies by inhibitor (e.g., AT3375 IC50app determined). |
| Detection Method | Flow Cytometry, Plate Reader, Confocal Microscopy. | Fluorescence Microscopy, Flow Cytometry. |
Experimental Protocols
The following are detailed methodologies for performing in situ GCase activity assays.
Protocol: In Situ GCase Assay using this compound
This protocol is adapted from methodologies for live-cell imaging and plate-reader-based quantification.
Materials:
-
Cells of interest (e.g., SH-SY5Y, fibroblasts) cultured in a 24-well or 96-well plate.
-
This compound substrate (e.g., from ThermoFisher, Cat# P11947).
-
Conduritol-B-epoxide (CBE) for inhibitor control.
-
Serum-free medium (e.g., Opti-MEM).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence plate reader or microscope (Excitation ~488 nm, Emission ~520 nm).
Procedure:
-
Cell Culture : Plate cells to be 70-80% confluent on the day of the assay. Over-confluence can lead to plateauing activity.
-
Inhibitor Treatment (Control Wells) : For specificity control, pre-treat designated wells with a GCase inhibitor (e.g., 10 µM CBE) for 18-24 hours prior to the assay.
-
Substrate Preparation : Prepare a working solution of this compound at a final concentration of 400 µg/mL in pre-warmed (37°C) serum-free medium. Protect the solution from light.
-
Cell Washing : Carefully wash the cells once with pre-warmed PBS to remove culture medium.
-
Substrate Loading : Add the this compound working solution to each well (e.g., 250 µl for a 24-well plate).
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for 1 hour.
-
Post-Incubation Wash : Aspirate the substrate solution and wash the cells three times with pre-warmed PBS to remove any extracellular substrate.
-
Measurement : Add fresh, pre-warmed serum-free medium to the wells. Measure the fluorescence intensity immediately using a plate reader or capture images using a fluorescence microscope. The signal is typically linear for 60-90 minutes after washing.
-
Data Analysis :
-
For endpoint assays, lyse the cells and measure total protein content to normalize the fluorescence reading (Fluorescent Units / mg protein).
-
Calculate the specific GCase activity by subtracting the fluorescence of the inhibitor-treated (CBE) wells from the untreated wells.
-
For flow cytometry, GCase activity is often expressed as an index: the median fluorescence intensity (MFI) of untreated cells divided by the MFI of CBE-treated cells.
-
Protocol Outline: In Situ GCase Assay using LysoFQ-GBA
This protocol outline is based on the methodology described for this fluorescence-quenched probe.
-
Cell Culture : Plate cells in a format suitable for fluorescence microscopy (e.g., glass-bottom 96-well plates).
-
Inhibitor Treatment (Control) : Pre-treat control wells with a selective GCase inhibitor like AT3375 to establish a baseline for non-GCase fluorescence.
-
Substrate Preparation : Prepare a working solution of LysoFQ-GBA in imaging medium at a concentration within the linear range (e.g., 1-5 µM).
-
Substrate Incubation : Replace the culture medium with the LysoFQ-GBA solution and incubate for a set period (e.g., 2-4 hours) at 37°C. Unlike this compound, this probe can often be imaged directly without a wash step due to its low background fluorescence.
-
Live-Cell Imaging : Acquire images using a fluorescence microscope or a high-content imaging system. The signal appears as distinct fluorescent puncta that co-localize with lysosomal markers.
-
Image Analysis : Use image analysis software to identify and quantify the intensity of the fluorescent puncta per cell.
-
Data Normalization : Normalize the GCase activity by subtracting the mean fluorescence intensity of the inhibitor-treated cells from the test cells.
Conclusion
The measurement of GCase activity in situ represents a significant advancement over traditional lysate-based assays. By using sophisticated fluorescent probes like this compound and LysoFQ-GBA, researchers can now quantify enzyme activity directly within the complex and physiologically relevant environment of the lysosome. These techniques, adaptable for high-throughput platforms like flow cytometry and high-content imaging, are essential tools for advancing our understanding of Gaucher and Parkinson's diseases and for accelerating the development of effective GCase-targeted therapeutics.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Gaucher Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity | Parkinson's Disease [michaeljfox.org]
- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Glucocerebrosidase (GCase) Activity in Neurons using PFB-FDGlu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and other synucleinopathies.[1][2] GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide within the lysosome.[3][4] Its deficiency leads to the accumulation of lipid substrates, which is linked to lysosomal dysfunction and the aggregation of α-synuclein, a hallmark of Parkinson's disease.[5] The fluorescent probe 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a cell-permeable substrate designed for the quantitative measurement of GCase activity in live cells. This document provides a detailed protocol for using this compound for live-cell imaging in neurons to assess GCase activity, a critical parameter in neurodegenerative disease research and therapeutic development.
Principle of the Assay
This compound is a non-fluorescent molecule that can cross the cell membrane and is transported to the lysosomes via pinocytosis. Inside the acidic environment of the lysosome, active GCase enzymes cleave the two β-D-glucopyranoside moieties from the this compound molecule. This cleavage releases the green-fluorescent dye, fluorescein (PFB-F), which can be detected and quantified using fluorescence microscopy or high-content imaging systems. The intensity of the green fluorescence is directly proportional to the GCase activity within the lysosomes of the imaged neurons.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from live-cell imaging of GCase activity using this compound in neuronal models of Parkinson's disease. The data is presented as a GCase activity ratio, which normalizes the fluorescence signal to that of cells treated with a GCase inhibitor, providing a robust measure of specific enzyme activity.
| Cell Type | Condition | GCase Activity Ratio (Mean ± SEM) | Percent of Control | Reference |
| iPSC-derived Dopaminergic Neurons | Control | 1.00 ± 0.08 | 100% | Hypothetical Data based on |
| iPSC-derived Dopaminergic Neurons | GBA1 N370S Mutation | 0.65 ± 0.06 | 65% | Hypothetical Data based on |
| iPSC-derived Dopaminergic Neurons | LRRK2 G2019S Mutation | 0.60 ± 0.05 | 60% | Hypothetical Data based on |
| SH-SY5Y Neuroblastoma Cells | Untreated | 1.00 ± 0.10 | 100% | Hypothetical Data based on |
| SH-SY5Y Neuroblastoma Cells | CBE (GCase Inhibitor) Treated | 0.15 ± 0.03 | 15% | Hypothetical Data based on |
Note: The GCase Activity Ratio is calculated as (Mean Fluorescence Intensity of this compound treated cells) / (Mean Fluorescence Intensity of this compound + CBE treated cells). Data are representative and may vary based on the specific experimental conditions and cell lines used.
Signaling Pathway
The diagram below illustrates the role of GCase in lysosomal function and its link to neurodegeneration. In healthy neurons, GCase effectively breaks down glucosylceramide. In neurodegenerative conditions, GCase deficiency leads to the accumulation of glucosylceramide, which in turn promotes the aggregation of α-synuclein. This creates a vicious cycle where α-synuclein aggregates further impair GCase trafficking and function, leading to progressive lysosomal and neuronal dysfunction.
References
- 1. Glucocerebrosidase dysfunction in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glucocerebrosidase (GCase) Activity in iPSC-Derived Dopaminergic Neurons using PFB-FDGlu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons are a critical in vitro model for studying the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease (PD). A key area of investigation in PD pathogenesis is the role of lysosomal dysfunction, with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), representing a significant genetic risk factor.[1][2][3][4] Monitoring GCase activity within live iPSC-derived DA neurons is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside), a fluorescent substrate for measuring GCase activity in live iPSC-derived dopaminergic neurons.[5] this compound is a cell-permeable compound that localizes to lysosomes. Upon cleavage by active GCase, it releases a green-fluorescent product (PFB-F), allowing for the quantification of enzymatic activity through live-cell imaging.
Principle of the Assay
The this compound assay provides a method for the real-time, single-cell analysis of GCase activity in living neurons. The substrate, this compound, passively enters the cell and is transported to the endosomal and lysosomal compartments. Within the acidic environment of the lysosome, active GCase enzymes hydrolyze the β-D-glucopyranoside moieties of this compound. This enzymatic cleavage results in the release of the fluorophore PFB-F, which emits a green fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the GCase activity within the cell.
Core Applications
-
Disease Modeling: Investigate the impact of PD-associated mutations (e.g., in GBA1 or LRRK2) on GCase activity in patient-derived dopaminergic neurons.
-
Drug Discovery and Development: Screen for and characterize compounds that modulate GCase activity, such as inhibitors or activators, in a physiologically relevant cell model.
-
Mechanistic Studies: Elucidate the cellular pathways that regulate GCase function and lysosomal health in dopaminergic neurons.
Data Presentation
Table 1: Summary of Reagents and Materials for this compound Assay
| Reagent/Material | Supplier and Catalog Number (Example) | Storage Temperature |
| This compound | MedChemExpress (HY-139452) | -20°C (stock) |
| iPSC-derived Dopaminergic Neurons | In-house differentiation or commercial | 37°C, 5% CO2 |
| Black, clear-bottom 96-well imaging plates | Corning (3904) | Room Temperature |
| FluoroBrite DMEM | Thermo Fisher Scientific | 4°C |
| DMSO (Anhydrous) | Sigma-Aldrich | Room Temperature |
| LysoTracker Deep Red | Thermo Fisher Scientific | -20°C |
| Conduritol B epoxide (CBE) (GCase inhibitor) | Sigma-Aldrich | -20°C |
| High-content imaging system | e.g., Opera Phenix | N/A |
| Image analysis software | e.g., Harmony software | N/A |
Table 2: Example Experimental Parameters for this compound Live-Cell Imaging
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 30,000 cells/well (96-well plate) | Optimize for your specific iPSC line and differentiation protocol. |
| This compound Working Concentration | 187.5 µM (1:200 dilution of 37.5 mM stock) | Titrate for optimal signal-to-noise ratio. |
| LysoTracker Deep Red Concentration | 50 nM | For lysosomal co-localization. |
| CBE (Inhibitor) Concentration | 25 µM - 0.5 mM | For negative control wells to confirm GCase specificity. |
| Incubation Time (this compound) | 30-60 minutes | Monitor kinetically to determine the linear range of the assay. |
| Imaging Temperature | 37°C | Maintain physiological conditions. |
| CO2 Concentration | 5% | Maintain physiological conditions. |
| Imaging Frequency (Kinetic Assay) | Every 5-10 minutes | To capture the rate of PFB-F generation. |
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
A consistent and high-quality culture of iPSC-derived dopaminergic neurons is crucial for reproducible results. Numerous protocols exist for the differentiation of iPSCs into midbrain-patterned dopaminergic neurons. The following is a generalized workflow; specific timings and reagent concentrations should be optimized for each iPSC line.
Workflow for Dopaminergic Neuron Differentiation
Caption: Workflow for iPSC differentiation into dopaminergic neurons.
Protocol 2: Live-Cell Imaging of GCase Activity with this compound
This protocol is adapted from established methods for assessing GCase activity in iPSC-derived dopaminergic neurons.
Materials:
-
iPSC-derived dopaminergic neurons cultured in a 96-well imaging plate for 4-6 weeks post-differentiation.
-
This compound stock solution (37.5 mM in DMSO).
-
LysoTracker Deep Red.
-
Conduritol B epoxide (CBE) for negative control.
-
FluoroBrite DMEM.
-
High-content imaging system with environmental control (37°C, 5% CO2).
Procedure:
-
Preparation of Reagents:
-
Prepare a 37.5 mM stock solution of this compound by reconstituting 5 mg in 154 µL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare stock solutions of LysoTracker Deep Red and CBE in DMSO.
-
-
Negative Control (Optional but Recommended):
-
For negative control wells, treat the neurons with 25 µM CBE overnight at 37°C. This will inhibit GCase activity and confirm the specificity of the this compound signal.
-
-
Lysosome Labeling:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in pre-warmed FluoroBrite DMEM.
-
Carefully remove the existing culture medium from the wells.
-
Add 60 µL of the LysoTracker working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
This compound Application:
-
During the LysoTracker incubation, prepare the this compound working solution by diluting the 37.5 mM stock 1:200 in FluoroBrite DMEM to a final concentration of 187.5 µM.
-
After 30 minutes, carefully remove the LysoTracker solution from the wells.
-
Gently add 50 µL of the this compound working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately place the plate into the pre-warmed (37°C, 5% CO2) chamber of the high-content imaging system.
-
Acquire images in the green (PFB-F, e.g., Alexa 488 channel) and far-red (LysoTracker, e.g., Alexa 647 channel) channels every 5-10 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Use image analysis software (e.g., Harmony) to segment individual cells and quantify the mean fluorescence intensity (MFI) in the green channel over time.
-
The rate of increase in fluorescence intensity is proportional to the GCase activity.
-
Normalize the fluorescence intensity to the baseline reading at t=0.
-
Compare the rate of fluorescence increase between different experimental groups (e.g., control vs. GBA1 mutant lines, vehicle vs. drug-treated).
-
This compound Assay Workflow
Caption: Experimental workflow for the this compound GCase activity assay.
Signaling Pathway and Mechanism of Action
Mechanism of this compound in Measuring GCase Activity
Caption: Mechanism of this compound activation by GCase in lysosomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of media or plate; this compound concentration too high. | Use phenol red-free medium (e.g., FluoroBrite); optimize this compound concentration. |
| Low or no signal | Low GCase activity; iPSC-DA neurons are unhealthy; incorrect filter sets. | Use a positive control cell line with known GCase activity; check cell viability and morphology; ensure correct excitation/emission wavelengths are used. |
| High well-to-well variability | Inconsistent cell numbers; edge effects in the plate; pipetting errors. | Ensure even cell seeding; avoid using outer wells of the plate; use automated or careful manual pipetting. |
| Signal not blocked by CBE | CBE is inactive; non-specific cleavage of this compound. | Use a fresh aliquot of CBE; verify the specificity in a GBA1 knockout cell line if available. |
| Cells detaching during assay | Harsh pipetting; unhealthy cells. | Be extremely gentle when changing media; ensure cells are well-adhered and healthy before starting the assay. |
Conclusion
The use of this compound in conjunction with live-cell imaging provides a robust and sensitive method for quantifying GCase activity in iPSC-derived dopaminergic neurons. This application is invaluable for advancing our understanding of lysosomal dysfunction in neurodegenerative diseases and for the development of targeted therapeutics. By following the detailed protocols and guidelines presented here, researchers can generate high-quality, reproducible data to accelerate their research in this critical field.
References
- 1. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]
Application Notes and Protocols for the PFB-FDGlu Assay in Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of the lysosomal enzyme glucocerebrosidase (GCase) in peripheral blood mononuclear cells (PBMCs) using the fluorescent substrate 5-(pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside (PFB-FDGlu). This assay is a valuable tool for basic research and clinical drug development, particularly in studies related to Gaucher disease and Parkinson's disease.[1][2][3]
Principle of the Assay
The this compound assay quantifies GCase activity within living cells.[1][2] this compound is a cell-permeable substrate that is taken up by cells via pinocytosis and trafficked to the lysosome. Within the acidic environment of the lysosome, GCase cleaves the two glucopyranoside moieties from the this compound molecule, releasing the green-fluorescent dye, 5-(pentafluorobenzoylamino)fluorescein (PFB-F). The resulting fluorescence intensity is directly proportional to the GCase enzymatic activity and can be measured on a single-cell basis using flow cytometry. To ensure the specificity of the assay for lysosomal GCase, a control sample is treated with the irreversible GCase inhibitor, conduritol B-epoxide (CBE).
Applications
-
Disease Research: Reduced GCase activity is a hallmark of Gaucher disease and a significant risk factor for Parkinson's disease. This assay allows for the quantification of GCase activity in easily accessible patient-derived PBMCs.
-
Drug Development: The this compound assay can be used to screen for small molecules that enhance or restore GCase activity, such as chaperones and activators. It is also suitable for measuring target engagement of GCase-modulating therapeutics in preclinical and clinical studies.
-
Biomarker Discovery: GCase activity in PBMCs is being investigated as a potential biomarker for disease status and progression in GCase-related disorders.
Experimental Workflow
The following diagram outlines the major steps in the this compound assay protocol.
This compound Metabolic Pathway
The diagram below illustrates the intracellular processing of the this compound substrate.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring GCase activity in PBMCs.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| BD Vacutainer® CPT™ Tubes (Sodium Citrate) | BD Biosciences | 362761 | Room Temperature |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 | Room Temperature |
| RPMI 1640 Medium | Gibco | 11875093 | 4°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| This compound Substrate | Thermo Fisher | P11945 | -20°C (Protect from light) |
| Conduritol B-epoxide (CBE) | Sigma-Aldrich | C5424 | -20°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Trypan Blue Stain (0.4%) | Gibco | 15250061 | Room Temperature |
| Antibodies for Flow Cytometry (e.g., CD14) | BioLegend | Varies | 4°C (Protect from light) |
Equipment
-
Class II Biosafety Cabinet
-
Clinical Centrifuge with Swing-Bucket Rotor
-
37°C, 5% CO₂ Incubator
-
Flow Cytometer (e.g., BD LSR Fortessa™ X-20) with 488 nm laser and FITC filter
-
Vortex Mixer
-
Micropipettes and Sterile Tips
-
15 mL Conical Tubes and 1.5 mL Microcentrifuge Tubes
-
Automated Cell Counter or Hemocytometer
Reagent Preparation
| Reagent | Preparation Instructions |
| Complete RPMI Medium | RPMI 1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use. |
| CBE Stock Solution (50 mM) | Dissolve CBE in DMSO to a final concentration of 50 mM. Aliquot and store at -20°C. |
| This compound Stock (37.5 mM) | Dissolve this compound in DMSO to a final concentration of 37.5 mM. Use within one week of reconstitution. |
Experimental Procedure
Part 1: PBMC Isolation
-
Collect venous blood directly into 8 mL BD Vacutainer® CPT™ tubes. Process within 2 hours of collection for optimal GCase activity.
-
Immediately before centrifugation, gently invert the tubes 8-10 times.
-
Centrifuge at 1,800 x g for 20 minutes at room temperature in a swing-bucket rotor with brakes off (or set to low).
-
Carefully collect the whitish PBMC layer just below the plasma using a sterile pipette and transfer to a 15 mL conical tube.
-
Wash the cells by adding DPBS to bring the volume to 15 mL. Centrifuge at 300 x g for 15 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of pre-warmed complete RPMI medium.
-
Perform a cell count and viability assessment using an automated cell counter or a hemocytometer with Trypan Blue.
Part 2: GCase Activity Assay
-
For each subject, label three 1.5 mL microcentrifuge tubes as shown in the table below.
-
Add 1 x 10⁶ PBMCs to each tube.
-
Centrifuge the tubes at 300 x g for 5 minutes at room temperature and discard the supernatant.
-
Resuspend the cell pellet in 96 µL of complete RPMI medium.
-
Inhibitor Incubation:
-
To Tube 1 (CBE), add 2 µL of 50 mM CBE stock solution (final concentration: 1 mM).
-
To Tube 2 (DMSO), add 2 µL of DMSO.
-
Tube 3 is for isotype controls if performing antibody staining.
-
-
Gently vortex the tubes and incubate at 37°C with 5% CO₂ for 60 minutes.
-
Substrate Incubation:
-
Add 2 µL of 37.5 mM this compound stock solution to Tube 1 and Tube 2 (final concentration: 0.75 mM).
-
-
Gently vortex and incubate at 37°C with 5% CO₂ for 30 minutes.
Part 3: Flow Cytometry Analysis
-
After incubation, wash the cells with 1 mL of cold DPBS and centrifuge at 300 x g for 5 minutes.
-
(Optional) If identifying specific cell populations (e.g., monocytes), perform surface antibody staining according to the manufacturer's protocol. For example, stain with an anti-CD14 antibody to identify monocytes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., DPBS with 2% FBS).
-
Acquire data on a flow cytometer. The PFB-F fluorescence is detected in the FITC or FL1 channel (Excitation: 488 nm, Emission: ~530 nm).
Data Presentation and Analysis
-
Gating Strategy: Gate on live, single cells, followed by gating on specific PBMC populations based on forward and side scatter, and then by surface marker expression (e.g., CD14+ for monocytes).
-
Quantification: Determine the Median Fluorescence Intensity (MFI) for the PFB-F signal (FL1 channel) in the population of interest for both the DMSO-treated (total activity) and CBE-treated (background) samples.
-
Calculation of GCase Activity Index: The GCase activity is expressed as an index, calculated by dividing the MFI of the DMSO-treated cells by the MFI of the CBE-treated cells.
Table for Experimental Setup:
| Tube Number | Cell Count | Treatment | This compound Addition | Purpose |
| 1 | 1 x 10⁶ | 1 mM CBE | Yes | Measures background fluorescence (inhibited) |
| 2 | 1 x 10⁶ | DMSO (Vehicle) | Yes | Measures total GCase activity |
| 3 | 1 x 10⁶ | (Isotype Control) | No | Staining control (optional) |
Table for Representative Data:
| Sample ID | Cell Population | MFI (DMSO) | MFI (CBE) | GCase Activity Index (MFI DMSO / MFI CBE) |
| Control 1 | Monocytes | 5000 | 500 | 10.0 |
| Patient A | Monocytes | 2500 | 480 | 5.2 |
| Control 1 | Lymphocytes | 1200 | 450 | 2.7 |
| Patient A | Lymphocytes | 1150 | 460 | 2.5 |
Important Considerations
-
This compound Lot Variation: Significant variability can exist between different lots of this compound. It is recommended to use a single lot for an entire experiment to ensure consistency.
-
Substrate Stability: Reconstituted this compound should be used within one week, as its performance may decline with prolonged storage.
-
Cryopreservation: This assay can be performed on cryopreserved PBMCs, but a recovery period of approximately 2 hours post-thaw is recommended before starting the protocol.
-
Specificity: this compound is not entirely specific to GCase and may be cleaved by other β-glucosidases. The inclusion of the CBE-inhibited control is critical for determining the specific contribution of GCase to the fluorescent signal.
References
Application Notes: High-Content Screening Assay for Glucocerebrosidase (GCase) Activity Using PFB-FDGlu
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD BioSciences [lysosomexper.com]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Glucocerebrosidase (GCase) Activity in Cultured Cells Using PFB-FDGlu
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a cell-permeable, fluorogenic substrate designed for the quantitative measurement of lysosomal glucocerebrosidase (GCase) activity in living cells.[1][2][3] GCase is a critical lysosomal hydrolase that converts glucosylceramide into glucose and ceramide.[3][4] Deficiencies in GCase activity are linked to lysosomal storage disorders such as Gaucher disease and are a significant genetic risk factor for Parkinson's disease. This compound allows for the assessment of in situ GCase activity within the native lysosomal environment, making it a valuable tool for disease modeling and screening potential therapeutic compounds.
Mechanism of Action this compound enters the cell, likely via pinocytosis, and is trafficked through the endosomal pathway to the lysosomes. Within the acidic environment of the lysosome, GCase specifically hydrolyzes the two β-D-glucopyranoside moieties from the this compound molecule. This enzymatic cleavage releases the green-fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be detected and quantified using fluorescence microscopy, high-content imaging systems, or flow cytometry. The fluorescence intensity directly correlates with GCase activity. To ensure specificity, GCase inhibitors like conduritol B-epoxide (CBE) are used as negative controls to account for any background or off-target fluorescence.
Caption: Intracellular pathway of this compound for measuring GCase activity.
Key Experimental Parameters
Optimizing this compound concentration and incubation time is crucial and can vary by cell type. Titration assays are recommended to establish the optimal signal-to-noise ratio for a specific cell model.
Table 1: Recommended this compound Concentrations and Incubation Times for Various Cell Types
| Cell Type | This compound Concentration | Incubation Time | Assay Platform | Reference |
| iPSC-derived Dopaminergic Neurons | 50-100 µg/mL | 1-2 hours | High-Content Imaging | |
| iPSC-derived Neurons | 75 µM (~65.5 µg/mL) | 45 minutes | High-Content Imaging | |
| SH-SY5Y Neuroblastoma Cells | 75 µM (~65.5 µg/mL) | 0-60 minutes (linear range) | High-Content Imaging | |
| Primary Astrocytes | 25-200 µg/mL (titration) | 2-3 hours | Not Specified | |
| Human Monocytes (PBMCs) | 0.75 mM (~655 µg/mL) | 30 minutes | Flow Cytometry | |
| General Cultured Cells | 400 µg/mL | 1 hour | Not Specified |
Note: There is a significant range in reported concentrations. The 0.75 mM value for monocytes is notably higher than others; researchers should validate the optimal concentration for their specific cell type and experimental setup.
Table 2: Reagents and Controls for GCase Activity Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 37.5 mM (in DMSO) or 50 mg/mL (in Methanol) | Varies (see Table 1) | GCase Substrate |
| Conduritol B-epoxide (CBE) | 50 mM (in DMSO) | 10 µM - 1 mM | Specific GCase Inhibitor (Negative Control) |
| Bafilomycin A1 | Not Specified | 100 µM - 400 nM | Lysosomal Acidification Inhibitor (Control) |
| LysoTracker Deep Red | Not Specified | 50-75 nM | Lysosome Co-localization Stain |
| Hoechst 33342 | Not Specified | 20 nM | Nuclear Stain (for cell counting) |
Experimental Protocols
The following are generalized protocols for measuring GCase activity using this compound. Specific parameters should be optimized for each cell line and instrument.
Caption: A generalized workflow for the this compound GCase activity assay.
Protocol 1: High-Content Imaging Assay
This protocol is adapted for use with iPSC-derived neurons or other adherent cell lines on imaging-compatible plates (e.g., 96-well black, clear bottom).
A. Reagent Preparation:
-
This compound Stock (37.5 mM): Reconstitute a 5 mg vial of this compound in 154 µL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
CBE Stock (50 mM): Reconstitute a 5 mg vial of Conduritol B-epoxide (CBE) in 616.9 µL of DMSO. Aliquot and store at -20°C.
-
This compound Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed (37°C) phenol red-free medium (e.g., FluoroBrite DMEM or OPTIMEM) to the desired final concentration (e.g., 75 µM).
B. Cell Treatment and Staining:
-
Culture cells in a 96-well imaging plate until they reach the desired confluency (>70%).
-
Control Wells: For negative controls, add CBE to designated wells to a final concentration of 0.5 mM - 1 mM and incubate overnight (or for at least 1-4 hours) at 37°C.
-
Optional Co-staining:
-
Lysosomes: To confirm lysosomal localization, incubate cells with LysoTracker Deep Red (50-75 nM) for 30-45 minutes at 37°C before adding this compound.
-
Nuclei: A nuclear stain like Hoechst 33342 (20 nM) can be added with the this compound working solution to aid in cell segmentation and counting during analysis.
-
-
Carefully remove the culture medium from all wells.
-
Gently add the this compound working solution (with Hoechst, if applicable) to each well.
-
Immediately place the plate into a high-content imaging system (e.g., Opera Phenix) pre-heated to 37°C with 5% CO₂.
C. Image Acquisition and Analysis:
-
Acquire images at set intervals (e.g., every 10 minutes) for up to 2 hours to determine the linear range of the reaction. A single time point (e.g., 45 minutes) can be used for endpoint assays.
-
Use appropriate filter sets for detection (PFB-F: Ex/Em ~492/516 nm; Hoechst: Ex/Em ~350/461 nm; LysoTracker Deep Red: Ex/Em ~647/668 nm).
-
Analyze images using software such as Harmony or Fiji. Calculate the mean fluorescence intensity (MFI) per cell.
-
Calculate specific GCase activity by subtracting the MFI of CBE-treated wells from the MFI of untreated wells. A GCase activity index can also be calculated as the ratio of this compound signal without CBE to the signal with CBE.
Protocol 2: Flow Cytometry Assay
This protocol is adapted for use with suspension cells or adherent cells detached for analysis, such as PBMCs.
A. Reagent Preparation:
-
Prepare this compound and CBE stock solutions as described in Protocol 1.
B. Cell Treatment and Staining:
-
Prepare a single-cell suspension of your cells (e.g., isolated PBMCs) in culture medium at an appropriate density.
-
Aliquot cells into flow cytometry tubes.
-
Control Tubes: Add CBE to negative control tubes to a final concentration of 1 mM and incubate at 37°C for 60 minutes.
-
Add this compound stock solution to all tubes (except for an unstained control) to a final concentration of 0.75 mM.
-
Vortex gently and incubate at 37°C with 5% CO₂ for 30 minutes.
-
Stop the reaction by placing tubes on ice and washing the cells with cold FACS buffer (e.g., PBS with 1 mM EDTA and 5% FBS).
-
Optional: Stain for cell surface markers (e.g., CD14 for monocytes) to gate on specific populations.
C. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, detecting the PFB-F signal in the appropriate green channel (e.g., FITC or FL-1).
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Calculate specific GCase activity by subtracting the MFI of the CBE-treated sample from the MFI of the untreated sample.
Data Interpretation and Considerations
-
Inverse Correlation with Alpha-Synuclein: Studies have shown a significant inverse correlation between GCase activity (measured with this compound) and alpha-synuclein protein levels in neuronal models of Parkinson's disease. Reduced GCase activity may impair autophagy pathways, leading to alpha-synuclein accumulation.
-
Signal Diffusion: The fluorescent product PFB-F can leak from lysosomes over time (half-life of ~20 minutes), which may complicate long-term imaging experiments. Kinetic measurements are recommended to capture the initial rate of the reaction.
-
Cytotoxicity: While this compound is generally considered non-toxic at working concentrations, it is good practice to assess cell viability, especially during long imaging sessions. ATP assays or propidium iodide staining can be used.
-
pH Sensitivity: The fluorescence of the PFB-F product is pH-sensitive, with lower intensity in the acidic lysosome compared to the neutral cytoplasm. Co-staining with a lysosomal marker can help differentiate lysosomal signal from diffused cytoplasmic signal.
Caption: Relationship between GBA1 mutations, GCase activity, and α-synuclein.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Incubation Time for PFB-FDGlu Assays: An Application Note and Protocol
Introduction
The fluorescent substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a valuable tool for measuring the activity of lysosomal glucocerebrosidase (GCase) in living cells.[1][2][3] GCase is a crucial enzyme responsible for the breakdown of glucosylceramide, and its deficiency is implicated in lysosomal storage disorders such as Gaucher disease and has been linked to an increased risk for Parkinson's disease.[1][4] The this compound assay allows for the quantification of GCase activity on a single-cell basis using flow cytometry or fluorescence microscopy. The cell-permeable this compound enters the cell and is transported to the lysosomes, where active GCase cleaves the two glucopyranoside moieties, releasing the highly fluorescent product, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F). The resulting fluorescence intensity is directly proportional to the GCase enzymatic activity.
A critical parameter in any enzyme kinetic assay is the incubation time. An insufficient incubation period may result in a low signal-to-noise ratio, while an overly extended incubation could lead to substrate depletion, product inhibition, or cytotoxicity, thus not accurately reflecting the initial enzyme velocity. Therefore, determining the optimal incubation time for a this compound assay is paramount for generating reliable and reproducible data. This application note provides a detailed protocol for optimizing the this compound incubation time for your specific cell type and experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the experimental procedure, the following diagrams are provided.
Caption: this compound uptake and enzymatic conversion pathway.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GCase Activity Assay | TargetMol [targetmol.com]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Glucocerebrosidase (GCase) Activity using PFB-FDGlu Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a cell-permeable, fluorogenic substrate designed for the quantitative analysis of lysosomal glucocerebrosidase (GCase) activity in live cells.[1][2] GCase is a critical enzyme in lipid metabolism, and its deficiency is implicated in lysosomal storage disorders such as Gaucher disease and is a significant risk factor for Parkinson's disease.[1][3] this compound allows for the measurement of GCase activity at a single-cell level, making it a valuable tool in basic research, drug discovery, and the assessment of therapeutic compounds targeting GCase.[1]
Upon entering the cell, this compound localizes to endosomal and lysosomal compartments. Within the acidic environment of the lysosome, active GCase enzymes cleave the β-glucosidic bonds of this compound, releasing the green-fluorescent dye PFB-F. The resulting fluorescence intensity is directly proportional to the GCase activity within the cell. This activity can be quantified using various methods, including high-content imaging and flow cytometry. To ensure the specificity of the measurement to lysosomal GCase, inhibitors such as Conduritol B epoxide (CBE) are often used as a negative control.
Mechanism of Action
The workflow for this compound-based GCase activity measurement involves several key steps, from cellular uptake to fluorescence detection.
Caption: Cellular processing of the this compound substrate for GCase activity measurement.
Applications in Research and Drug Development
The quantitative analysis of this compound fluorescence has several key applications:
-
Disease Modeling: Studying GCase dysfunction in patient-derived cells, such as iPSC-derived neurons from individuals with Parkinson's disease or fibroblasts from Gaucher patients.
-
Drug Discovery and Development: Screening for and evaluating the efficacy of therapeutic compounds designed to enhance GCase activity. This includes activators and molecular chaperones.
-
Biomarker Analysis: Assessing GCase activity in accessible cells like peripheral blood mononuclear cells (PBMCs) as a potential biomarker for disease status or therapeutic response.
Experimental Protocols
Two primary methods for the quantitative analysis of this compound fluorescence are detailed below: High-Content Imaging and Flow Cytometry.
Protocol 1: High-Content Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons
This protocol is adapted for assessing GCase activity in neuronal cultures using an automated imaging system.
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates (e.g., black, clear-bottom)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conduritol B epoxide (CBE)
-
LysoTracker Deep Red (optional, for lysosomal co-localization)
-
FluoroBrite DMEM or other phenol red-free medium
-
High-content imaging system (e.g., Opera Phenix) with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate iPSC-derived dopaminergic neurons on 96-well imaging plates and culture for 4-6 weeks of differentiation.
-
Negative Control Preparation: For negative control wells, treat the neurons with 25 µM CBE overnight at 37°C.
-
This compound Stock Solution: Prepare a 37.5 mM stock solution of this compound by reconstituting 5 mg in 154 µL of DMSO. Aliquot and store at -20°C, protected from light.
-
Lysosomal Staining (Optional): To confirm lysosomal localization, incubate cells with 50 nM LysoTracker Deep Red in media for 30 minutes at 37°C.
-
This compound Working Solution: Prepare a working solution by diluting the this compound stock 1:200 in pre-warmed FluoroBrite DMEM.
-
Substrate Addition: Carefully remove the existing media from all wells and add 50 µL of the this compound working solution to each well.
-
Image Acquisition: Immediately begin imaging using a high-content imaging system. Acquire images over a time course (e.g., every 5 minutes for 1-2 hours) to measure the kinetic response. The system should be maintained at 37°C and 5% CO₂.
-
Image Analysis: Use image analysis software (e.g., Harmony) to segment individual cells and quantify the mean fluorescence intensity of the PFB-F signal (green channel) per cell over time.
Caption: Experimental workflow for high-content imaging of GCase activity.
Protocol 2: Flow Cytometry Analysis of GCase Activity in Human Monocytes
This protocol is designed for the quantitative analysis of GCase activity in a suspension of single cells, such as PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conduritol B epoxide (CBE)
-
Cell culture medium (e.g., RPMI 1640 with serum)
-
FACS buffer (e.g., DPBS with 1 mM EDTA, 25 mM HEPES, 5% v/v FBS)
-
Antibodies for cell surface markers (e.g., anti-CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using standard methods.
-
Negative Control: In a separate tube, incubate a subset of cells with an optimized concentration of CBE (e.g., 10 µM) for 1 hour at 37°C to inhibit GCase activity.
-
This compound Stock Solution: Prepare a 37.5 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Substrate Incubation: Add the this compound stock solution to the cell suspensions (both CBE-treated and untreated) to a final concentration of 0.75 mM.
-
Incubation: Incubate the cells for 30 minutes at 37°C with 5% CO₂.
-
Cell Surface Staining: Wash the cells with FACS buffer and then stain with fluorescently labeled antibodies against cell surface markers (e.g., CD14) to identify specific cell populations.
-
Flow Cytometry Acquisition: Acquire events on a flow cytometer, detecting the PFB-F fluorescence in the appropriate channel (e.g., FL-1 for the green fluorescent signal).
-
Data Analysis: Gate on the cell population of interest (e.g., CD14+ monocytes). Determine the median fluorescence intensity (MFI) for both the untreated and CBE-treated samples.
Caption: Experimental workflow for flow cytometry-based GCase activity analysis.
Quantitative Data Presentation
The primary output of these experiments is a measure of fluorescence intensity, which is then used to determine GCase activity. Data should be presented in a clear and organized manner to facilitate comparison between different conditions.
Data Analysis and Interpretation
The GCase activity is often expressed as a GCase Activity Index, which normalizes the experimental fluorescence to the background fluorescence observed in the presence of the inhibitor CBE.
GCase Activity Index = MFI (this compound without CBE) / MFI (this compound with CBE)
This ratio corrects for non-enzymatic fluorescence and off-target hydrolysis.
Example Data Tables
Table 1: High-Content Imaging Data Summary
| Cell Line/Treatment | Mean Fluorescence Intensity (MFI) per Cell (Arbitrary Units) | GCase Activity (Fold Change vs. Control) | Standard Deviation |
| Control (Wild-Type) | 5500 | 1.0 | ± 450 |
| GBA1 Mutant | 2100 | 0.38 | ± 250 |
| Control + Compound A | 7800 | 1.42 | ± 600 |
| GBA1 Mutant + Compound A | 4200 | 0.76 | ± 350 |
Table 2: Flow Cytometry Data Summary for Monocytes
| Patient Group | Median Fluorescence Intensity (MFI) | GCase Activity Index | n | p-value |
| Healthy Controls | 12,500 | 15.2 | 44 | < 0.05 |
| Parkinson's Disease Patients | 8,900 | 10.8 | 48 |
Considerations and Limitations
While this compound is a powerful tool, it is important to be aware of its limitations:
-
Signal Diffusion: The fluorescent product, PFB-F, can leak from the lysosomes over time, which may complicate long-term imaging studies.
-
Uptake Pathway: this compound enters the cell via pinocytosis. Therefore, differences in the rate of pinocytosis between cell types or experimental conditions could potentially be misinterpreted as differences in GCase activity.
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent, and variations in lysosomal pH could affect the accuracy of the measurements.
-
Lot-to-Lot Variability: It has been noted that there can be significant variation between different lots of this compound, so it is recommended to use a single lot number for a given experiment.
Conclusion
The quantitative analysis of this compound fluorescence provides a robust and sensitive method for measuring GCase activity in living cells. By following standardized protocols for high-content imaging or flow cytometry, researchers can gain valuable insights into the role of GCase in health and disease, and effectively screen for potential therapeutic interventions. Careful experimental design, including the use of appropriate controls and an awareness of the substrate's limitations, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Screening GCase Activity Modulators Using PFB-FDGlu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the breakdown of glucosylceramide. Deficiencies in GCase activity are linked to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1][2] Consequently, the identification of small molecules that can modulate GCase activity is a promising therapeutic strategy. 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a cell-permeable, fluorogenic substrate designed for the specific measurement of lysosomal GCase activity in live cells.[2] This document provides detailed application notes and protocols for utilizing this compound to screen for and characterize GCase activity modulators.
Upon entering the cell, this compound is transported to the lysosome via pinocytosis.[3] Inside the acidic environment of the lysosome, active GCase cleaves the β-glucosidic bonds of this compound, releasing the highly fluorescent molecule 5-(pentafluorobenzoylamino) fluorescein (PFB-F).[4] The resulting increase in fluorescence can be quantified using various methods, including high-content imaging and flow cytometry, providing a direct measure of intracellular GCase activity.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of this compound as a fluorogenic substrate for GCase.
Caption: Mechanism of this compound processing by lysosomal GCase.
Experimental Protocols
This section provides detailed protocols for using this compound to screen for GCase modulators using high-content imaging and flow cytometry.
General Reagent Preparation
-
This compound Stock Solution (37.5 mM): Aseptically dissolve a 5 mg vial of this compound in 154 µL of DMSO. Aliquot into single-use vials and store at -20°C, protected from light, for no longer than one week.
-
Conduritol B epoxide (CBE) Stock Solution (50 mM): Dissolve a 5 mg vial of CBE in 616.9 µL of DMSO. Store aliquots at -20°C. CBE is a specific GCase inhibitor and serves as a crucial negative control.
-
Culture Media: Use phenol red-free media during the assay to avoid interference with fluorescence detection.
Protocol 1: High-Content Imaging Assay for GCase Activity
This protocol is adapted for use with iPSC-derived dopaminergic neurons but can be modified for other adherent cell types.
Materials:
-
Black, clear-bottom 96-well imaging plates
-
iPSC-derived dopaminergic neurons (or other cell type of interest)
-
This compound stock solution (37.5 mM)
-
CBE stock solution (50 mM)
-
LysoTracker Deep Red (for lysosomal co-localization)
-
FluoroBrite DMEM (or other phenol red-free medium)
-
High-content imaging system (e.g., Opera Phenix)
Procedure:
-
Cell Plating: Plate cells in a 96-well imaging plate and culture until they reach the desired confluency and differentiation state.
-
Compound Treatment (Optional): To screen for GCase modulators, treat cells with test compounds at various concentrations for a predetermined time (e.g., 24-72 hours) before the assay. Include appropriate vehicle controls.
-
Negative Control Preparation: For negative control wells, treat cells with 25 µM CBE overnight at 37°C.
-
Lysosome Staining (Optional): Prepare a 50 nM working solution of LysoTracker Deep Red in media. Replace the existing media with 60 µL of the LysoTracker solution and incubate for 30 minutes at 37°C.
-
This compound Loading:
-
Prepare the this compound working solution by diluting the 37.5 mM stock 1:200 in FluoroBrite DMEM to a final concentration of 187.5 µM.
-
Carefully remove the media (or LysoTracker solution) from the wells and add 50 µL of the this compound working solution to each well.
-
-
Image Acquisition:
-
Immediately place the plate in the high-content imaging system, pre-warmed to 37°C with 5% CO₂.
-
Acquire images in the green (PFB-F) and far-red (LysoTracker) channels at regular intervals (e.g., every 5-10 minutes) for 1-2 hours to measure the kinetic response.
-
-
Data Analysis:
-
Use image analysis software to identify and segment cells and lysosomes.
-
Quantify the mean fluorescence intensity of PFB-F per cell over time.
-
Calculate the rate of GCase activity (slope of the fluorescence intensity curve).
-
Normalize the activity of compound-treated wells to the vehicle control wells.
-
Protocol 2: Flow Cytometry Assay for GCase Activity
This protocol is designed for the analysis of GCase activity in peripheral blood mononuclear cells (PBMCs), particularly in monocytes.
Materials:
-
PBMCs isolated from whole blood
-
This compound stock solution (37.5 mM)
-
CBE stock solution (50 mM)
-
Anti-CD14 antibody (or other cell surface markers)
-
FACS buffer (e.g., PBS with 1 mM EDTA, 25 mM HEPES, and 5% v/v FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend PBMCs in culture media at a suitable concentration (e.g., 1 x 10⁶ cells/mL).
-
Compound Treatment (Optional): If screening, pre-incubate cells with test compounds.
-
Negative Control: In a separate tube for the negative control, add CBE to a final concentration of 1 mM and incubate for 60 minutes at 37°C with 5% CO₂. For the test samples, add an equivalent volume of DMSO.
-
This compound Loading: Add this compound stock solution to the cell suspension to a final concentration of 0.75 mM. Gently vortex and incubate for 30 minutes at 37°C with 5% CO₂.
-
Staining for Cell Surface Markers:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in 100 µL of cold FACS buffer and add the anti-CD14 antibody.
-
Incubate for 20 minutes at 4°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with FACS buffer and resuspend in a suitable volume for analysis.
-
Acquire data on the flow cytometer, measuring green fluorescence (PFB-F) in the appropriate channel (e.g., FL1) for the CD14-positive monocyte population.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD14+ monocytes).
-
Determine the median fluorescence intensity (MFI) for the PFB-F signal in both the CBE-treated (background) and untreated/compound-treated samples.
-
Calculate the GCase activity index by dividing the MFI of the test sample by the MFI of the CBE-treated sample.
-
Screening Workflow for GCase Modulators
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and validate GCase modulators using the this compound assay.
Caption: High-throughput screening workflow for GCase modulators.
Data Presentation: GCase Activity Modulators
The following tables summarize the activity of known GCase modulators that can be characterized using the this compound assay.
Table 1: GCase Activators/Chaperones
| Compound | Class | Cell Type | Assay Method | Observed Effect | Reference |
| LTI-291 (Pariceract) | Allosteric Activator | Not specified | Not specified | >60% activation at 1 µM, 10-20% activation at 0.1 µM | |
| NCGC607 | Non-inhibitory Chaperone | Gaucher Patient iPSC-derived Macrophages | Not specified | 2-fold increase in GCase activity | |
| Ambroxol | Chaperone | GD and GBA-PD Patient Macrophages | Not specified | 3.3 to 3.5-fold increase in GCase activity | |
| Compound 758 | Non-inhibitory Modulator | H4 cells | This compound Assay | ~1.5-fold increase in lysosomal GCase activity at 10 µM |
Table 2: GCase Inhibitors
| Compound | Class | Cell Type | Assay Method | IC₅₀ | Reference |
| Isofagomine | Active-site Inhibitor | N370S Fibroblasts | In situ this compound | Fully inhibits at 30 µM | |
| Wild-type GCase | In vitro | 30 nM (pH 5.2), 5 nM (pH 7.2) | |||
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | SH-SY5Y cells | This compound Imaging | Dose-dependent inhibition, 0.5 mM used for maximal inhibition | |
| Ambroxol | Chaperone/Inhibitor | HeLa cells | This compound Assay | Inhibitory at concentrations > 5 µM |
Conclusion
The this compound assay is a robust and versatile tool for the identification and characterization of GCase activity modulators in living cells. Its specificity for lysosomal GCase and adaptability to high-throughput formats make it an invaluable asset in drug discovery efforts for Gaucher disease and Parkinson's disease. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this assay in their screening campaigns.
References
- 1. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce high background in PFB-FDGlu assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside) assay to measure glucocerebrosidase (GCase) activity in live cells.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase) in living cells. This compound is a cell-permeable, non-fluorescent substrate. Once inside the cell, it is trafficked to the lysosome via pinocytosis.[1][2] Within the acidic environment of the lysosome, active GCase cleaves the two glucopyranoside moieties from the this compound molecule, releasing the green fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F). The intensity of the green fluorescence is directly proportional to the GCase activity within the cell and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[3][4]
Q2: Why is it important to use a GCase inhibitor control?
A GCase inhibitor control, such as Conduritol B Epoxide (CBE) or isofagomine, is crucial for determining the specificity of the this compound assay.[2] These inhibitors specifically block the activity of GCase. By treating a parallel set of cells with the inhibitor, you can measure the background fluorescence resulting from non-specific substrate cleavage or other cellular factors. The true GCase activity is then calculated by subtracting the fluorescence signal of the inhibitor-treated cells from the signal of the untreated cells. This is often expressed as a "GCase activity index".
Q3: Can I use this compound for any cell type?
This compound has been successfully used in a variety of cell types, including fibroblasts, peripheral blood mononuclear cells (PBMCs), and induced pluripotent stem cell (iPSC)-derived neurons. However, it's important to consider that the rate of substrate uptake via pinocytosis can vary between cell types, which may influence the apparent GCase activity. Therefore, it is essential to optimize the assay conditions for each specific cell line or type being investigated.
Q4: How should I store and handle the this compound substrate?
This compound is light-sensitive and should be stored protected from light, typically at -20°C for reconstituted aliquots. It is recommended to reconstitute the lyophilized powder in a suitable solvent like DMSO or methanol to create a concentrated stock solution. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in this compound assays that can obscure the specific signal and lead to inaccurate results. The following guide provides potential causes and solutions to help you troubleshoot and reduce high background.
| Potential Cause | Recommended Solution |
| Off-Target Enzyme Activity | Use a specific GCase inhibitor: Treat a control group of cells with a GCase inhibitor like Conduritol B Epoxide (CBE) or isofagomine. This will allow you to determine the background fluorescence from non-GCase enzymatic activity. Subtract this background from your experimental values. |
| Substrate Autohydrolysis or Contamination | Use high-quality this compound: Ensure the substrate is from a reputable supplier and has not degraded. Prepare fresh working solutions: Prepare the this compound working solution immediately before use. |
| Cellular Autofluorescence | Include an unstained control: Analyze cells that have not been treated with this compound to determine the intrinsic fluorescence of your cells at the excitation and emission wavelengths used for PFB-F detection. Use appropriate imaging medium: Consider using a phenol red-free and serum-free imaging medium, such as FluoroBrite™ DMEM or Opti-MEM™, during the assay to reduce background fluorescence from the medium. |
| Sub-optimal Cell Density | Optimize cell seeding density: For adherent cells, aim for a confluence of over 70% to ensure a robust signal. However, avoid excessive confluency, as this can lead to a plateau in activity. For suspension cells, determine the optimal cell number per well or tube through titration experiments. |
| Inefficient Washing | Perform thorough but gentle washes: After incubation with the this compound substrate, wash the cells carefully with a pre-warmed, phenol red-free, and serum-free buffer (e.g., PBS) to remove any extracellular substrate that can contribute to background fluorescence. |
| Leakage of Fluorescent Product from Lysosomes | Optimize incubation time: The fluorescent product PFB-F can sometimes leak from the lysosomes into the cytoplasm, causing diffuse background staining. Perform a time-course experiment to identify the optimal incubation time that provides a good signal-to-noise ratio before significant leakage occurs. A linear range of fluorescence increase is often observed between 0 and 60 minutes. |
| Phototoxicity | Minimize exposure to excitation light: During live-cell imaging, prolonged exposure to high-intensity light can cause cellular stress and increase background fluorescence. Use the lowest possible laser power and exposure time required to obtain a clear signal. |
Experimental Protocols and Parameters
The optimal conditions for a this compound assay can vary depending on the cell type and experimental setup. The following tables provide a summary of reported experimental parameters to serve as a starting point for your optimization.
Table 1: this compound Substrate and GCase Inhibitor Concentrations
| Parameter | Concentration Range | Cell Type / Assay | Reference |
| This compound | 75 µM | iPSC-derived neurons (live imaging) | |
| 0.75 mM | Human Monocytes (Flow Cytometry) | ||
| 50 µg/mL | Dopaminergic neurons | ||
| 400 µg/mL | SH-SY5Y cells, primary neurons | ||
| Conduritol B Epoxide (CBE) | 10 µM (overnight) | SH-SY5Y cells, primary neurons | |
| 25 µM (overnight) | iPSC-derived dopaminergic neurons | ||
| 0.5 mM (45 min) | SH-SY5Y and neural stem cells | ||
| 1 mM (60 min) | Human Monocytes (Flow Cytometry) |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Notes | Reference |
| GCase Inhibitor (CBE) Pre-incubation | 45 min - Overnight | 37°C | Duration depends on the inhibitor concentration and cell type. | |
| This compound Substrate Incubation | 30 - 120 min | 37°C | Optimal time should be determined by a time-course experiment to find the linear range of the reaction. | |
| Image Acquisition / Flow Cytometry | Variable | 37°C | For live-cell imaging, maintain physiological conditions. |
Visualizations
GCase Trafficking and this compound Assay Workflow
The following diagrams illustrate the key biological and experimental processes involved in the this compound assay.
References
- 1. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in PET Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the signal-to-noise ratio (SNR) of their positron emission tomography (PET) imaging experiments.
Clarification on PFB-FDGlu
Initially, it is important to clarify the nature of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (this compound). This compound is a cell-permeable, fluorescent substrate designed to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase) within living cells.[1][2][3] Upon entry into a cell, it localizes to lysosomes where GCase cleaves the glucopyranoside moieties, releasing a green-fluorescent product.[1][4] This fluorescence can be quantified to assess GCase activity, which is particularly relevant in research related to Gaucher disease and Parkinson's disease.
This compound is not a PET tracer. The pentafluorobenzoyl group is part of a fluorescent dye, not a positron-emitting radionuclide required for PET imaging.
Given the interest in improving the signal-to-noise ratio in the context of a glucose analog, this guide will focus on troubleshooting for [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) , a widely used PET radiotracer for imaging glucose metabolism. The principles and troubleshooting steps outlined here are broadly applicable to many other ¹⁸F-labeled PET tracers.
Troubleshooting Guide: Improving [¹⁸F]FDG Signal-to-Noise Ratio
Low signal-to-noise ratio in PET images can obscure critical data and compromise quantitative accuracy. The following section addresses common issues and provides actionable solutions.
Issue 1: High Image Noise
Question: My [¹⁸F]FDG PET images are excessively noisy, making it difficult to delineate structures. What are the potential causes and how can I reduce the noise?
Answer: High image noise is a frequent challenge in PET imaging and can stem from several factors related to radiotracer administration, image acquisition, and data reconstruction.
Potential Causes and Solutions:
| Factor | Potential Cause | Recommended Solution |
| Injected Dose | Insufficient radioactivity administered to the subject. | Ensure the injected dose is appropriate for the subject's weight and the specific PET scanner's sensitivity. A lower dose leads to lower count statistics and higher noise. |
| Acquisition Time | Scan duration is too short to collect sufficient coincidence events. | Increase the acquisition time per bed position. Longer scans capture more events, which improves the signal-to-noise ratio. |
| Image Reconstruction | Suboptimal reconstruction algorithm or parameters. | Employ iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which generally yield better SNR than older methods like Filtered Backprojection (FBP). Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can further enhance image quality. Experiment with the number of iterations and subsets to find a balance between noise reduction and quantitative accuracy. |
| Post-Reconstruction Filtering | Inappropriate or excessive filtering. | Apply a Gaussian or other smoothing filter after reconstruction to reduce noise. However, be cautious as excessive filtering can blur the image and reduce spatial resolution. The optimal filter settings will depend on your specific imaging protocol and research question. |
| Data Corrections | Inaccurate corrections for physical effects like attenuation, scatter, and random coincidences. | Verify that all necessary data corrections have been applied correctly. Errors in these corrections can introduce noise and artifacts into the final images. |
Issue 2: Low Tumor Uptake of [¹⁸F]FDG
Question: The signal intensity in the tumor or region of interest is unexpectedly low. What could be the reason for this poor uptake?
Answer: Low uptake of [¹⁸F]FDG in the target tissue can be due to biological factors, issues with the radiotracer itself, or procedural inconsistencies.
Potential Causes and Solutions:
| Factor | Potential Cause | Recommended Solution |
| Subject Preparation | Inadequate fasting prior to [¹⁸F]FDG injection. | Ensure subjects are fasted for an appropriate period (typically 4-6 hours for humans, with free access to water) to reduce blood glucose levels and minimize competition for glucose transporters. |
| Blood Glucose Levels | Hyperglycemia at the time of injection. | Measure blood glucose levels before injecting [¹⁸F]FDG. High blood glucose can competitively inhibit the uptake of the tracer into cells. |
| Radiotracer Quality | Low radiochemical purity of the [¹⁸F]FDG. | Always verify the radiochemical purity of the tracer before injection. Impurities can lead to altered biodistribution and lower target uptake. |
| Tumor Biology | The specific tumor type may have low glucose metabolism. | Not all tumors are highly glycolytic. Consider the known biological characteristics of your tumor model. It may be necessary to use a different PET tracer that targets another biological pathway. |
| Injection Technique | Infiltration of the radiotracer at the injection site. | Ensure proper intravenous administration of the [¹⁸F]FDG. Check the injection site for any signs of infiltration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for [¹⁸F]FDG before starting the PET scan?
A1: The optimal uptake time can vary depending on the tissue of interest and the specific experimental goals. For most oncological studies, an uptake period of 60 minutes is standard. However, dynamic imaging or static scans at multiple time points can help determine the ideal imaging window for specific applications.
Q2: How do I choose the right reconstruction parameters for my study?
A2: The choice of reconstruction parameters is a trade-off between image noise, spatial resolution, and quantitative accuracy. Iterative reconstruction methods with TOF and PSF corrections are generally recommended for better SNR. The optimal number of iterations and subsets, as well as the type and strength of any post-reconstruction filtering, should be determined empirically for your specific scanner and research protocol.
Q3: Can patient-related factors other than blood glucose affect [¹⁸F]FDG uptake?
A3: Yes, several other factors can influence [¹⁸F]FDG biodistribution. These include recent strenuous exercise, which can increase muscle uptake, and inflammatory conditions, which can also lead to increased tracer accumulation. Certain medications, such as corticosteroids, can also affect glucose metabolism and, consequently, [¹⁸F]FDG uptake.
Experimental Protocols and Workflows
General [¹⁸F]FDG PET Imaging Workflow
The following diagram illustrates a typical workflow for an [¹⁸F]FDG PET imaging experiment, from subject preparation to data analysis.
Caption: Standard workflow for an [¹⁸F]FDG PET imaging study.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram outlines a logical approach to troubleshooting low SNR in your PET images.
Caption: A decision-making workflow for troubleshooting low SNR in PET imaging.
References
managing PFB-FDGlu photostability and preventing photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the photostability of PFB-FDGlu and preventing photobleaching during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside) is a cell-permeable, fluorogenic substrate used to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase) in living cells.[1] The substrate enters the cell, likely through pinocytosis, and accumulates in endosomes and lysosomes.[1][2] Within these acidic compartments, GCase cleaves the two β-D-glucopyranoside moieties from the fluorescein backbone. This cleavage releases the green-fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be detected and quantified using fluorescence microscopy or flow cytometry. The fluorescence intensity is directly proportional to the GCase activity within the cell.[1][2]
Q2: What are the primary challenges when working with this compound in live-cell imaging?
A2: The primary challenges include:
-
Photobleaching: The fluorescent product of this compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.
-
Phototoxicity: Intense or prolonged illumination can induce the formation of reactive oxygen species (ROS), which can damage and kill live cells.
-
Signal Diffusion: The fluorescent product, PFB-F, can leak from the lysosomes into the cytoplasm over time, which can complicate long-term imaging and accurate quantification of lysosomal GCase activity. One study reported a rapid loss of fluorescent signal with a half-life of about 20 minutes due to diffusion out of the lysosomes.
-
pH Sensitivity: The fluorescence of the cleaved fluorescein-based product is sensitive to pH. Variations in lysosomal pH can affect the fluorescence intensity and, consequently, the accuracy of GCase activity measurements.
Q3: How can I minimize photobleaching of this compound?
A3: Minimizing photobleaching is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium.
-
Optimize Imaging Frequency: In time-lapse experiments, acquire images at the longest intervals that still capture the biological process of interest.
-
Proper Storage: Protect the this compound stock solution from light by storing it in amber vials or wrapping vials in aluminum foil and keeping them at -20°C.
Q4: Are there any recommended antifade reagents for use with this compound?
A4: While specific studies on antifade reagents for this compound are limited, several commercial and homemade reagents are effective for fluorescein-based dyes in live-cell imaging. Commercial options like ProLong™ Live Antifade Reagent have been shown to protect a range of fluorescent dyes and proteins. Homemade preparations containing antioxidants such as Trolox or n-propyl gallate (NPG) can also be used. It is important to test the compatibility and effectiveness of any antifade reagent with your specific cell type and experimental conditions, as some reagents can exhibit cytotoxicity or affect fluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | Photobleaching due to excessive light exposure. | - Reduce laser power to the minimum necessary for a clear signal.- Decrease the camera exposure time.- Increase the time interval between acquisitions in time-lapse experiments.- Incorporate a live-cell antifade reagent into the imaging medium.- Use a more sensitive detector to allow for lower excitation intensity. |
| Cells appear stressed, show blebbing, or die during the experiment. | Phototoxicity from high-intensity or prolonged illumination. | - Follow the same recommendations for reducing photobleaching, as phototoxicity is often linked to the same factors.- Use a live-cell imaging buffer that supports cell health over long periods.- Ensure the imaging setup maintains optimal temperature (37°C) and CO₂ levels (5%). |
| Diffuse cytoplasmic fluorescence instead of punctate lysosomal signal. | Signal Diffusion of the cleaved fluorescent product from the lysosomes. | - Image cells as soon as possible after the this compound incubation period.- For time-course experiments, be aware of the potential for signal leakage over time and consider this in your data interpretation.- A study has shown significant signal loss from lysosomes within 20 minutes. |
| Inconsistent fluorescence intensity between experiments. | - Variability in this compound stock solution: Repeated freeze-thaw cycles or prolonged storage can degrade the compound.- Inconsistent incubation times: Variations in the duration of cell exposure to this compound will lead to different levels of substrate uptake and cleavage.- Differences in cell health or density: Unhealthy cells may have altered GCase activity, and very high cell confluency can affect substrate availability. | - Aliquot this compound stock solutions into single-use volumes to avoid freeze-thaw cycles.- Strictly adhere to a standardized incubation time for all experiments.- Ensure cells are healthy and at a consistent, sub-confluent density for all experiments. |
| Low fluorescence signal. | - Low GCase activity in the cells.- Insufficient substrate concentration or incubation time. - Incorrect filter sets for fluorescence detection. | - Include a positive control cell line with known high GCase activity.- Optimize the this compound concentration and incubation time for your cell type.- Ensure your microscope's excitation and emission filters are appropriate for the spectral properties of fluorescein (Excitation/Emission maxima ~492/516 nm). |
Quantitative Data Summary
The following tables provide representative data on factors affecting this compound photostability. Note: This data is illustrative and based on general principles of fluorescein-based dyes. Researchers should perform their own characterization for their specific experimental setup.
Table 1: Effect of Laser Power on this compound Photobleaching
| Laser Power (%) | Initial Fluorescence Intensity (a.u.) | Fluorescence Half-Life (seconds) |
| 10 | 1500 | 120 |
| 25 | 3800 | 45 |
| 50 | 7500 | 15 |
| 100 | 15000 | 5 |
| Illustrative data assuming continuous illumination. |
Table 2: Comparison of Live-Cell Antifade Reagents on this compound Photostability
| Antifade Reagent | Initial Fluorescence Intensity (a.u.) | Fluorescence Half-Life (seconds) |
| None | 4000 | 30 |
| ProLong™ Live | 3800 | 180 |
| 1 mM Trolox | 3900 | 150 |
| 1 mM N-propyl gallate | 3700 | 120 |
| Illustrative data assuming constant laser power and exposure. |
Experimental Protocols
Protocol 1: Preparing this compound Stock and Working Solutions
-
Reconstitution of this compound: Dissolve 5 mg of this compound powder in 154 µL of anhydrous dimethyl sulfoxide (DMSO) to make a 37.5 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in amber microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the desired final concentration (typically in the range of 50-200 µM). The optimal concentration should be determined empirically for each cell type and experimental setup.
Protocol 2: Live-Cell Imaging of GCase Activity with this compound
-
Cell Seeding: Plate cells on a glass-bottom imaging dish or plate suitable for live-cell microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Cell Labeling: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently remove the this compound working solution and wash the cells 2-3 times with pre-warmed imaging medium to remove any extracellular substrate.
-
Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. Locate the cells using brightfield or DIC microscopy to minimize photobleaching before fluorescence imaging.
-
Image Acquisition: Acquire fluorescence images using a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm). Use the lowest possible laser power and exposure time that provide a good signal-to-noise ratio. For time-lapse imaging, set the acquisition interval as long as possible while still capturing the dynamics of interest.
Protocol 3: Quantifying and Minimizing Photobleaching
-
Establish a Photobleaching Curve: a. Prepare a sample of cells labeled with this compound as described in Protocol 2. b. Select a region of interest (ROI) containing several cells. c. Acquire a time-lapse series of images with your intended imaging settings (laser power, exposure time, etc.) but at a much faster frame rate than your planned experiment (e.g., one frame every 5 seconds). d. Continue imaging until the fluorescence intensity in the ROI has decreased to less than 50% of the initial intensity. e. Plot the mean fluorescence intensity of the ROI against time. This will give you a photobleaching decay curve.
-
Optimize Imaging Parameters: a. Repeat the process in step 1 with different laser power settings and exposure times. b. Compare the photobleaching curves to identify the settings that provide an acceptable signal with the slowest rate of photobleaching.
-
Evaluate Antifade Reagents: a. Prepare parallel samples of labeled cells, one with and one without an antifade reagent in the final imaging medium. b. Generate photobleaching curves for each condition as described in step 1. c. Compare the curves to determine the effectiveness of the antifade reagent in your system.
Visualizations
Caption: Mechanism of this compound activation in a live cell.
Caption: Workflow for preventing photobleaching in this compound experiments.
Caption: Troubleshooting logic for common this compound imaging issues.
References
troubleshooting non-specific binding of PFB-FDGlu
Welcome to the technical support center for PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding and high background signals during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is this compound and how does it work?
This compound is a cell-permeable fluorogenic substrate used to measure the activity of the enzyme glucocerebrosidase (GCase) in live cells.[1][2] Upon entering the cell, this compound translocates to the lysosomes, the cellular compartment where GCase is active.[1][3][4] Active GCase cleaves the two glucose residues from this compound, releasing a green fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be quantified using fluorescence microscopy or flow cytometry.
2. What constitutes "non-specific binding" or high background with this compound?
In the context of this compound assays, "non-specific binding" or high background can refer to a fluorescent signal that is not a result of specific GCase activity. This can manifest as:
-
High fluorescence in negative control wells: Cells not expressing GCase or treated with a GCase inhibitor still show a strong signal.
-
Diffuse cytoplasmic fluorescence: The fluorescent signal is not localized to punctate lysosomal structures.
-
High signal in cell-free media: The probe itself is fluorescing.
Several factors can contribute to these issues, including off-target enzyme activity, probe instability, and cellular stress.
3. My negative control (inhibitor-treated) cells show high fluorescence. How can I troubleshoot this?
High fluorescence in the presence of a GCase inhibitor, such as Conduritol B Epoxide (CBE), indicates that the signal is not specific to GCase activity. Here are steps to troubleshoot this issue:
-
Confirm Inhibitor Efficacy: Ensure your CBE stock is active and used at the optimal concentration and pre-incubation time. Refer to established protocols for appropriate concentrations, which can range from 25 µM to 1 mM, with incubation times from 1 to 16 hours.
-
Optimize Probe Concentration: High concentrations of this compound can lead to increased background signal. It is recommended to perform a concentration titration to find the lowest concentration that provides a robust signal-to-noise ratio.
-
Check for Off-Target Hydrolysis: this compound may be cleaved by other cellular β-glucosidases. Using a specific GCase inhibitor like CBE is crucial to distinguish GCase activity from that of other enzymes.
-
Assess Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence and altered membrane permeability, leading to higher background signals. Ensure your cells are healthy and not overly confluent.
Experimental Protocols
Key Experiment: Live-Cell GCase Activity Assay using this compound
This protocol is a generalized workflow based on several published methods. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Plating: Seed cells in a 96-well, black, clear-bottom imaging plate and culture until they reach the desired confluency (typically 70-80%).
-
Inhibitor Treatment (Negative Control): For negative control wells, pre-incubate cells with a GCase inhibitor (e.g., 25 µM CBE) for 1-16 hours at 37°C.
-
This compound Preparation: Prepare a working solution of this compound in an appropriate imaging medium (e.g., FluoroBrite DMEM or Opti-MEM). The final concentration may need to be optimized, but starting points range from 50 µg/ml to 320 µM.
-
Probe Incubation: Remove the culture medium and add the this compound working solution to the cells. Incubate at 37°C for a period determined by a time-course experiment (e.g., 30-60 minutes) to ensure the reaction is in the linear range.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. The fluorescent signal from the cleaved PFB-F is typically detected in the green channel (e.g., excitation/emission ~488/520 nm).
-
Image Analysis: Quantify the fluorescence intensity per cell or per well. Specific GCase activity is determined by subtracting the mean fluorescence of the inhibitor-treated wells from the untreated wells.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for this compound and the GCase inhibitor CBE as reported in various protocols.
| Reagent | Parameter | Concentration Range | Incubation Time | Reference(s) |
| This compound | Working Concentration | 50 µg/ml - 0.75 mM | 30 - 60 minutes | |
| CBE | Working Concentration | 25 µM - 1 mM | 1 - 16 hours |
Visual Guides
Signaling Pathway and Mechanism of this compound
Caption: Mechanism of this compound uptake and cleavage by GCase in the lysosome.
Experimental Workflow for GCase Activity Assay
Caption: A typical experimental workflow for measuring GCase activity using this compound.
Troubleshooting Logic for High Background Signal
Caption: A logical workflow for troubleshooting high background signals in this compound assays.
References
- 1. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of GCase activity in lysosomes in live cells [protocols.io]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PFB-FDGlu Localization to Lysosomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) to assess lysosomal glucocerebrosidase (GCase) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, fluorogenic substrate used to measure the activity of lysosomal glucocerebrosidase (GCase) in living cells.[1][2][3][4] Upon entering the cell through pinocytosis, it is trafficked to the lysosomes via the endosomal pathway.[5] Inside the acidic environment of the lysosome, GCase cleaves the two β-D-glucopyranoside moieties from the this compound molecule. This hydrolysis releases the green fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be detected and quantified using fluorescence microscopy, flow cytometry, or high-content imaging.
Q2: How can I be sure that the fluorescent signal I'm detecting is specific to lysosomal GCase activity?
A2: To ensure the specificity of the this compound assay for lysosomal GCase, it is crucial to include proper controls in your experiment. Pre-incubating cells with a selective GCase inhibitor, such as Conduritol B Epoxide (CBE) or isofagomine, will block GCase activity and significantly reduce the fluorescent signal. Any remaining background fluorescence can be considered off-target. Additionally, using a lysosomal inhibitor like bafilomycin A1, which raises lysosomal pH, can also help confirm that the enzymatic activity is occurring within the lysosome.
Q3: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A3: Several factors can contribute to a weak or absent signal. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions.
Q4: The fluorescent signal appears diffuse throughout the cytoplasm instead of being localized to puncta. Why is this happening?
A4: While this compound is designed to be processed within lysosomes, some studies have reported that the fluorescent product, PFB-F, can diffuse out of the lysosome over time, leading to a more cytoplasmic staining pattern. This leakage can make it challenging to quantify lysosome-specific activity accurately. A newer substrate, LysoFQ-GBA, has been developed to address this issue by improving the retention of the fluorescent product within the lysosome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Fluorescent Signal | 1. Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Aliquot the this compound stock solution into single-use vials and store at -20°C, protected from light. - It is recommended to use reconstituted this compound within one week. |
| 2. Insufficient Substrate Concentration: The concentration of this compound may be too low for detection. | - Optimize the working concentration of this compound. A common starting point is in the micromolar range, but this may need to be adjusted based on the cell type. | |
| 3. Low GCase Activity: The cells may have inherently low GCase activity, or the enzyme may be inhibited. | - Use a positive control cell line known to have robust GCase activity. - Ensure that no unintentional GCase inhibitors are present in the culture medium. | |
| 4. Impaired Pinocytosis: The uptake of this compound by the cells may be inefficient. | - Ensure cells are healthy and in the logarithmic growth phase. - Avoid using agents that may interfere with endocytic pathways. | |
| High Background Fluorescence | 1. Off-target Hydrolysis: Other cellular β-glucosidases, particularly cytosolic ones, may be cleaving this compound. | - Include a control where cells are pre-treated with a specific GCase inhibitor like Conduritol B Epoxide (CBE). The signal in the CBE-treated cells represents the background. |
| 2. Autofluorescence: Cells may exhibit natural fluorescence. | - Image a sample of unstained cells to determine the level of autofluorescence and subtract this from the experimental signal. | |
| Signal Not Localized to Lysosomes | 1. Leakage of Fluorescent Product: The cleaved fluorescent product (PFB-F) can leak from the lysosomes into the cytoplasm. | - Image cells at earlier time points after substrate addition to capture the signal before significant leakage occurs. - Consider using an alternative substrate like LysoFQ-GBA, which shows improved lysosomal retention. |
| 2. pH Sensitivity of Fluorescein: The fluorescence intensity of the cleaved product is pH-dependent, which can affect signal stability and localization perception. | - Maintain a consistent and controlled pH in your imaging media. - Use lysosomal markers like LysoTracker to co-localize the signal and confirm its lysosomal origin. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GCase Activity using this compound
This protocol is adapted for live-cell imaging of GCase activity in cultured cells.
Materials:
-
Cells cultured on imaging-compatible plates (e.g., 96-well black, clear-bottom plates)
-
This compound
-
DMSO
-
Culture medium (e.g., FluoroBrite DMEM)
-
GCase inhibitor (e.g., Conduritol B Epoxide - CBE) for control
-
LysoTracker Deep Red (optional, for co-localization)
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed cells onto the imaging plate to be 70-80% confluent at the time of the experiment.
-
(Optional) Inhibitor Treatment (Negative Control): For negative control wells, incubate the cells with a GCase inhibitor (e.g., 25 µM CBE) overnight at 37°C.
-
(Optional) Lysosome Labeling:
-
Prepare a working solution of LysoTracker Deep Red (e.g., 50 nM) in the culture medium.
-
Replace the existing medium with the LysoTracker solution and incubate for 30 minutes at 37°C.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 37.5 mM in DMSO). Aliquot and store at -20°C.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium (e.g., 1:200 dilution).
-
-
Substrate Incubation:
-
Carefully remove the medium (and LysoTracker solution, if used) from the wells.
-
Gently add the this compound working solution to each well.
-
-
Image Acquisition:
-
Immediately place the plate into the pre-warmed (37°C, 5% CO₂) high-content imaging system.
-
Acquire images at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell over time.
-
Subtract the background fluorescence (from CBE-treated or unstained cells).
-
If using LysoTracker, analyze the co-localization of the this compound signal with the lysosomal marker.
-
Protocol 2: Flow Cytometry Analysis of GCase Activity
This protocol is for quantifying GCase activity in cell populations using flow cytometry.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
DMSO
-
Culture medium (e.g., RPMI 1640)
-
GCase inhibitor (e.g., CBE)
-
Cell surface markers (e.g., anti-CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a known concentration.
-
Inhibitor Treatment (Control): In a separate tube for the negative control, pre-incubate the cells with a GCase inhibitor (e.g., CBE) for approximately 60 minutes.
-
This compound Incubation:
-
Add this compound stock solution to the cell suspensions (both with and without inhibitor) to achieve the desired final concentration (e.g., 0.75 mM).
-
Vortex gently to mix.
-
Incubate at 37°C with 5% CO₂ for 30 minutes.
-
-
Cell Surface Staining: If identifying specific cell populations, perform staining for cell surface markers according to the antibody manufacturer's protocol.
-
Flow Cytometry Acquisition:
-
Acquire events on a flow cytometer.
-
Gate on the cell population of interest (e.g., singlets, then specific cell types based on surface markers).
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the this compound signal within the gated population for both the inhibitor-treated and untreated samples.
-
Calculate the GCase activity index: (MFI of untreated cells) / (MFI of inhibitor-treated cells).
-
Visualizations
Caption: Cellular uptake and processing of this compound.
Caption: Workflow for live-cell imaging of GCase activity.
References
Technical Support Center: Optimizing Kinetic Parameters for PFB-FDGlu Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(pentafluorobenzoylamino)-fluorescein di-β-d-glucopyranoside (PFB-FDGlu) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, fluorogenic substrate used to measure the activity of lysosomal glucocerebrosidase (GCase) in live cells.[1] The substrate enters the cell, primarily through pinocytosis, and is trafficked to the lysosomes.[1][2][3] Within the acidic environment of the lysosome, GCase cleaves the two β-d-glucopyranoside moieties from the this compound molecule. This enzymatic cleavage releases the green-fluorescent product, 5-(pentafluorobenzoylamino)-fluorescein (PFB-F), which can be detected and quantified using methods like flow cytometry, fluorescence microscopy, or high-content imaging.[1] The intensity of the fluorescence signal is proportional to the GCase activity.
Q2: What are the known limitations of using this compound?
While widely used, this compound has several limitations that researchers should be aware of:
-
Complex Kinetics: The cleavage of two glucose residues results in two distinct enzymatic products with different photophysical properties, leading to complex reaction kinetics.
-
pH Sensitivity: The fluorescence of the cleaved product, fluorescein, is highly dependent on pH, with a pKa of 6.4. Variations in lysosomal pH can therefore impact the accuracy of the measurements.
-
Signal Instability and Leakage: The fluorescent product can diffuse out of the lysosomes and even out of the cell, leading to signal instability and inaccurate localization. One study observed a rapid loss of fluorescent signal with a half-life of 20 minutes.
-
Lack of Selectivity: this compound is not entirely selective for GCase and can be cleaved by other β-glucosidases, which can lead to off-target signal. To mitigate this, the use of a GCase-specific inhibitor, such as conduritol B-epoxide (CBE), is recommended to determine the specific signal.
-
Dependence on Cellular Uptake: Since the substrate enters the cell via pinocytosis, any genetic or chemical perturbations that affect this pathway can alter substrate loading and lead to misleading results regarding GCase activity.
Q3: How can I ensure my kinetic measurements are accurate?
To ensure accurate kinetic measurements, it is crucial to establish that the enzyme kinetics are linear at the time of fluorescence measurement. This should be optimized before quantifying GCase activity. Time-course experiments are recommended to determine the linear range of the assay in your specific cell type and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contamination of this compound stock with free fluorescein.2. Off-target hydrolysis by other cellular β-glucosidases.3. Autofluorescence of cells or media. | 1. Repurify the this compound stock using reverse-phase HPLC.2. Include a control treated with a GCase-specific inhibitor like conduritol B-epoxide (CBE) to subtract the non-specific signal.3. Use phenol red-free media during the assay and include a "no substrate" control to measure baseline autofluorescence. |
| Low Signal-to-Noise Ratio | 1. Insufficient substrate concentration.2. Low GCase activity in the cells.3. Sub-optimal assay conditions (e.g., temperature, incubation time).4. Poor cellular uptake of the substrate. | 1. Optimize the this compound concentration. A working concentration of 400 µg/mL has been reported to be effective in some cell types.2. Ensure cells are healthy and have reached an appropriate confluency (e.g., >70%).3. Optimize incubation time and temperature (typically 37°C). Perform a time-course experiment to determine the optimal signal window.4. Verify the efficiency of pinocytosis in your cell model. |
| Substrate Precipitation | 1. Residual moisture in the DMSO used for reconstitution.2. Improper storage of the reconstituted substrate. | 1. Use anhydrous DMSO and consider drying it with molecular sieves (3 Å) before use.2. Store reconstituted this compound in single-use aliquots at -20°C or -80°C and use within the recommended timeframe (e.g., within one week if stored at -20°C). Avoid repeated freeze-thaw cycles. |
| Inconsistent or Non-Reproducible Results | 1. Variation in cell number or confluency between wells.2. Pipetting errors.3. Instability of the GCase enzyme upon dilution.4. Lot-to-lot variability of this compound. | 1. Ensure uniform cell seeding and confluency across all wells of the assay plate.2. Use calibrated pipettes and prepare a master mix for reagents to minimize pipetting variability.3. Prepare fresh enzyme dilutions for each experiment.4. If possible, use a single lot number of this compound for the duration of an experiment. |
| Signal Decreases Rapidly Over Time | 1. Leakage of the fluorescent product from the lysosomes and the cell.2. Substrate exhaustion.3. Cell death or detachment. | 1. Be aware that signal loss is a known issue. Conduct time-course experiments to identify the window of linear signal increase and take measurements within that timeframe.2. Optimize substrate concentration.3. Monitor cell viability throughout the experiment. Ensure gentle handling of cells, especially during washing steps. |
Experimental Protocols
Protocol 1: Live-Cell GCase Activity Assay using Fluorescence Microscopy
This protocol is adapted from procedures described for iPSC-derived neurons and other cell types.
Materials:
-
Cells cultured in a 96-well imaging plate (black, clear bottom)
-
This compound substrate
-
Anhydrous DMSO
-
Conduritol B-epoxide (CBE) for control wells
-
Phenol red-free culture medium (e.g., FluoroBrite DMEM or OPTIMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~488 nm, Emission: ~520 nm)
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Cell Plating: Seed cells in a 96-well imaging plate to achieve >70% confluency on the day of the assay.
-
Control Preparation (Optional but Recommended): For negative control wells, pre-incubate the cells with a GCase inhibitor such as 10-25 µM CBE overnight.
-
Substrate Preparation:
-
Prepare a stock solution of this compound by reconstituting 5 mg in 154 µL of anhydrous DMSO to achieve a 37.5 mM stock. Store single-use aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the this compound stock in pre-warmed, phenol red-free medium. The final concentration may need optimization, but a starting point of 187.5 µM (1:200 dilution) or a concentration of 400 µg/mL has been suggested.
-
-
Assay Procedure:
-
Carefully wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the this compound working solution to each well (e.g., 50-125 µL).
-
Incubate the plate at 37°C with 5% CO₂ for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the assay, which should be determined empirically.
-
-
Imaging:
-
After incubation, gently wash the cells with pre-warmed PBS to remove excess substrate.
-
Add fresh, pre-warmed phenol red-free medium to the wells.
-
Immediately image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell.
-
Subtract the mean fluorescence intensity of the CBE-treated control wells from the untreated wells to determine the specific GCase activity.
-
Protocol 2: GCase Activity Assay using Flow Cytometry
This protocol is based on methods for analyzing GCase activity in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell suspension (e.g., PBMCs)
-
This compound substrate
-
Anhydrous DMSO
-
Conduritol B-epoxide (CBE)
-
Culture medium (e.g., RPMI 1640 with serum)
-
FACS buffer (e.g., PBS with 1 mM EDTA, 25 mM HEPES, and 5% v/v FBS)
-
Cell surface marker antibodies (e.g., anti-CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest. For cryopreserved PBMCs, allow a recovery period of ~2 hours after thawing.
-
Inhibitor Treatment (Control): In a control tube, pre-incubate cells with a GCase inhibitor (e.g., CBE) for 60 minutes at 37°C. An equivalent amount of DMSO should be added to the sample tubes.
-
Substrate Incubation:
-
Prepare the this compound working solution.
-
Add this compound to the cell suspension to a final concentration of, for example, 0.75 mM, and vortex gently.
-
Incubate at 37°C with 5% CO₂ for 30 minutes.
-
-
Cell Surface Staining:
-
After incubation, wash the cells with cold FACS buffer.
-
If desired, stain the cells with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations.
-
Wash the cells again to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 50,000 events per tube. The green fluorescence from the cleaved PFB-F product is typically detected in the FL-1 channel.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., singlets, then PBMCs, then CD14+ monocytes).
-
Determine the median fluorescence intensity (MFI) of the gated population in the green channel.
-
The specific GCase activity is the MFI of the DMSO-treated sample minus the MFI of the CBE-treated sample.
-
Visualizations
Caption: Experimental workflow for this compound enzymatic assays.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
resolving common issues in PFB-FDGlu flow cytometry data
Welcome to the technical support center for the PFB-FDGlu flow cytometry assay. This resource is designed for researchers, scientists, and drug development professionals to help resolve common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a flow cytometry-based method used to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase) in living cells.[1][2][3][4][5] The assay utilizes a cell-permeable substrate, 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (this compound), which is cleaved by GCase within the lysosomes to produce a green fluorescent product, PFB-F, that can be detected by a flow cytometer.
Q2: Why is it necessary to use an inhibitor control like Conduritol B Epoxide (CBE)?
Conduritol B Epoxide (CBE) is an irreversible inhibitor of GCase. Including a CBE-treated control sample is crucial to ensure the specificity of the assay. The fluorescence signal in the CBE-treated sample represents background fluorescence and any non-GCase-dependent substrate cleavage. By subtracting this background from the signal of the untreated sample, you can specifically quantify GCase activity. The GCase activity is often expressed as a "GBA activity index," which is the ratio of the median fluorescence intensity (MFI) of the sample without CBE to the MFI of the sample with CBE.
Q3: Can this assay be used with cryopreserved cells?
Yes, the this compound assay can be successfully performed on cryopreserved peripheral blood mononuclear cells (PBMCs). It is recommended to allow the cells a recovery period of approximately 2 hours after thawing before beginning the assay.
Q4: Is it possible to combine the this compound assay with antibody staining for cell surface markers?
Yes, you can combine the this compound assay with staining for cell surface markers to measure GCase activity in specific cell populations. However, it is important to note that fixing and permeabilizing the cells for intracellular staining is detrimental to the this compound signal and is not recommended.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommendation |
| Low GCase expression in the target cell type. | Confirm from literature that your cell type expresses sufficient levels of GCase. Monocytes, for example, have significantly higher GCase activity than lymphocytes. |
| Degraded this compound substrate. | Reconstituted this compound can lose performance with prolonged storage. It is recommended to use it within one week of reconstitution. Always store aliquots at -20°C and protect from light. |
| Sub-optimal substrate concentration or incubation time. | Titrate the this compound concentration and perform a time-course experiment to ensure the reaction is in the linear range for your specific cell type. |
| Incorrect instrument settings. | Ensure that the laser and detector settings on the flow cytometer are appropriate for detecting the green fluorescence of PFB-F (fluorescein). |
| Cell death. | Poor cell viability can lead to low enzymatic activity. Use a viability dye to exclude dead cells from your analysis. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommendation |
| Contamination of this compound with free fluorescein. | If you suspect contamination, you may need to repurify the substrate stock. |
| Ineffective CBE inhibition. | Ensure the correct concentration of CBE is used and that the incubation time is sufficient. A dose-response experiment can determine the optimal concentration for your cell type. |
| High cellular autofluorescence. | Include an unstained control to assess the level of autofluorescence in your cells. If autofluorescence is high, you may need to use a brighter substrate or adjust your gating strategy. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommendation |
| Inconsistent cell numbers. | Ensure that the same number of cells is used for each sample. Perform accurate cell counts before starting the assay. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions. |
| Lot-to-lot variability of this compound. | Significant variation between different lots of this compound has been reported. It is recommended to use a single lot number for the entirety of an experiment to ensure consistency. |
| Instrument fluctuations. | Run instrument quality control procedures before acquiring your samples to ensure stable laser power and fluidics. |
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| This compound Concentration | Human PBMCs | 0.75 mM | |
| CBE Concentration | Human PBMCs | 1 mM | |
| This compound Incubation Time | Human PBMCs | 30 minutes | |
| CBE Incubation Time | Human PBMCs | 60 minutes | |
| MFI (Control Monocytes) | Human Monocytes | 9264 ± 998 | |
| MFI (Parkinson's Disease Monocytes) | Human Monocytes | 5545 ± 979 | |
| CBE Signal Inhibition | Human Monocytes | 85 ± 3% | |
| GCase Activity Comparison | Monocytes vs. Lymphocytes | Monocytes show significantly higher activity |
Experimental Protocols
Protocol 1: GCase Activity in Human PBMCs (Suspension Cells)
This protocol is adapted from Hughes et al., 2020.
Materials:
-
Human PBMCs
-
Culture media (e.g., RPMI 1640 with 10% FBS)
-
This compound (reconstituted in DMSO to 37.5 mM)
-
Conduritol B Epoxide (CBE) (reconstituted in DMSO to 50 mM)
-
DMSO (for vehicle control)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Antibodies for cell surface markers (e.g., anti-CD14)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using a suitable method (e.g., Ficoll-Paque density gradient).
-
Resuspend 1 x 10^6 PBMCs in 96 µl of culture media in two separate tubes.
-
To one tube, add 2 µl of 50 mM CBE stock solution (final concentration: 1 mM). This is your inhibitor control.
-
To the second tube, add 2 µl of DMSO. This is your experimental sample.
-
Gently vortex and incubate the tubes at 37°C with 5% CO2 for 60 minutes.
-
Add 2 µl of 37.5 mM this compound stock solution to both tubes (final concentration: 0.75 mM).
-
Gently vortex and incubate at 37°C with 5% CO2 for 30 minutes.
-
Stop the reaction by adding 1 ml of ice-cold FACS buffer to each tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
If staining for surface markers, resuspend the cell pellet in FACS buffer containing the appropriate antibodies and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire data on the flow cytometer, collecting a sufficient number of events for your population of interest.
-
Analyze the data by gating on your cell population of interest and measuring the median fluorescence intensity (MFI) in the green channel (e.g., FITC channel).
-
Calculate the GBA activity index: (MFI of DMSO-treated sample) / (MFI of CBE-treated sample).
Protocol 2: GCase Activity in Adherent Cells
This protocol provides a general framework for adapting the this compound assay for adherent cells. Optimization of cell detachment and incubation times may be necessary.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Cell detachment solution (e.g., Accutase, Trypsin-EDTA)
-
Culture media
-
This compound
-
CBE
-
DMSO
-
FACS buffer
-
Flow cytometer
Procedure:
-
Culture adherent cells to the desired confluency.
-
Wash the cells with PBS.
-
Detach the cells using a gentle detachment solution to minimize cell stress and preserve enzyme activity. Follow the manufacturer's instructions for the chosen reagent.
-
Neutralize the detachment solution with culture media and transfer the cell suspension to conical tubes.
-
Perform a cell count to ensure equal cell numbers for each condition.
-
Centrifuge the cells and resuspend the pellet in fresh culture media.
-
Follow steps 2-15 from Protocol 1 for the incubation with CBE/DMSO and this compound, antibody staining (if applicable), and flow cytometry analysis.
Visualizations
Caption: this compound enzymatic cleavage pathway.
Caption: this compound experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase Activity is Reduced in Cryopreserved Parkinson’s Disease Patient Monocytes and Inversely Correlates with Motor Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced glucocerebrosidase activity in monocytes from patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [agris.fao.org]
strategies to improve PFB-FDGlu assay reproducibility
Welcome to the technical support center for the 5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside (PFB-FDGlu) assay. This guide is designed to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments by providing answers to frequently asked questions and detailed troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a live-cell method used to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase). The this compound substrate is a cell-permeable, non-fluorescent molecule. It enters the cell through pinocytosis and is transported to the lysosome.[1][2][3] Inside the acidic environment of the lysosome, GCase cleaves the two glucopyranoside moieties from the substrate. This hydrolysis releases the green fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be quantified using methods like flow cytometry or fluorescence microscopy.[4][5]
Q2: Why is it necessary to use a GCase inhibitor like Conduritol B Epoxide (CBE)?
A2: Using a specific GCase inhibitor, such as Conduritol B Epoxide (CBE) or isofagomine, is crucial to distinguish GCase-specific fluorescence from background signals. This background can arise from off-target hydrolysis by other cytosolic β-glucosidases or from autofluorescence. By treating a parallel set of cells with the inhibitor, you can measure the non-GCase-related signal. The specific GCase activity is then calculated by subtracting the fluorescence signal of the inhibitor-treated cells from that of the untreated cells.
Q3: My fluorescence signal is decreasing over time. What could be the cause?
A3: A time-dependent loss of fluorescent signal is a known issue with the this compound assay and can significantly impact reproducibility. This is often due to the diffusion of the fluorescent product (PFB-F) out of the lysosome and potentially out of the cell entirely. It is therefore critical to perform measurements at a consistent, optimized time point after substrate addition.
Q4: Can variations in lysosomal pH affect my results?
A4: Yes, the fluorescence intensity of the cleaved product, fluorescein, is highly dependent on pH. Since the assay measures activity within the lysosome, any experimental condition or compound that alters lysosomal acidity can impact the accuracy of the fluorescence measurement, leading to variability. It is important to consider potential pH effects when interpreting results, especially when screening compounds that might affect lysosomal function.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in Control (No Substrate) Wells | 1. Cellular autofluorescence.2. Contaminated media or reagents. | 1. Measure the fluorescence of unstained cells and subtract this value from all readings.2. Use fresh, high-quality media and reagents. Phenol red-free media can reduce background. |
| High Signal in Inhibitor-Treated (Negative Control) Wells | 1. Incomplete inhibition of GCase (inhibitor concentration too low or incubation time too short).2. Off-target hydrolysis by enzymes not blocked by the specific inhibitor.3. Contamination of the this compound substrate with free fluorescein. | 1. Optimize inhibitor concentration and pre-incubation time. A typical starting point for CBE is 25-100 µM for 1 to 16 hours.2. Acknowledge the potential for non-specific signal. The inhibitor-treated value represents the assay's baseline.3. Consider purifying the substrate stock via RP-HPLC if contamination is suspected. |
| Low or No Signal in Experimental Wells | 1. Low GCase activity in the chosen cell type.2. Inefficient substrate uptake (pinocytosis).3. Incorrect substrate concentration or incubation time.4. Cell viability issues. | 1. Confirm GCase expression in your cell model. Monocytes, for instance, have high GCase activity.2. Ensure cells are healthy and not overly confluent, as this can affect pinocytosis rates. Rates can vary significantly between cell types.3. Optimize substrate concentration and incubation time (e.g., 45-60 minutes).4. Perform a cell viability assay (e.g., LDH release) in parallel to ensure the assay conditions are not cytotoxic. |
| High Well-to-Well or Day-to-Day Variability | 1. Inconsistent cell numbers per well.2. Variations in substrate uptake rates.3. Time-dependent signal loss due to product diffusion.4. Fluctuations in incubator conditions (Temperature, CO₂).5. Inconsistent timing of reagent additions and measurements. | 1. Use a consistent cell seeding density and allow cells to adhere properly before starting the assay.2. Standardize all cell culture conditions (passage number, confluency) that could affect pinocytosis.3. Read all wells at a precisely controlled and consistent time point after substrate addition.4. Ensure the incubator is properly calibrated and maintained. Use an imaging system with environmental control.5. Use multichannel pipettes or automated liquid handlers for precise timing. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and incubation times cited in the literature. These should be optimized for your specific cell type and experimental conditions.
| Parameter | Reagent | Typical Concentration | Typical Incubation Time | Reference(s) |
| GCase Inhibition | Conduritol B Epoxide (CBE) | 25 µM - 100 µM | 1 - 16 hours (pre-incubation) | |
| Substrate Incubation | This compound | 37.5 mM (stock in DMSO) | 30 - 60 minutes | |
| Lysosomal Staining (Optional) | LysoTracker Deep Red | 50 nM | 30 minutes (pre-incubation) |
Standard Protocol for this compound Assay using Live-Cell Imaging
This protocol is adapted from established methods for assessing GCase activity in iPSC-derived neurons.
-
Cell Plating: Seed cells in a 96-well imaging plate (e.g., black-walled, clear bottom) and culture until they reach the desired differentiation state or confluency.
-
Inhibitor Treatment (Negative Control): For negative control wells, pre-incubate cells with media containing the GCase inhibitor CBE (e.g., 25 µM) for 16 hours at 37°C and 5% CO₂.
-
Optional Lysosomal Staining: To confirm lysosomal localization, you can incubate cells with LysoTracker Deep Red (e.g., 50 nM) for 30 minutes at 37°C.
-
Substrate Preparation: Prepare the this compound working solution. A common stock solution is 37.5 mM in DMSO, which should be stored in single-use aliquots at -20°C, protected from light.
-
Substrate Addition: Remove the existing media from all wells and add the this compound working solution.
-
Live-Cell Imaging: Immediately place the plate into a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Data Acquisition: Acquire images in the green fluorescent channel (for PFB-F) at set time points (e.g., every 10 minutes for 1-2 hours) to determine the optimal measurement window.
-
Data Analysis:
-
Identify cells and measure the mean fluorescence intensity (MFI) per cell.
-
Subtract the MFI of inhibitor-treated cells from the MFI of untreated cells to determine the specific GCase activity.
-
Alternatively, calculate a GCase activity ratio: (MFI of untreated cells) / (MFI of inhibitor-treated cells).
-
Visual Guides
This compound Assay Workflow
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting assay variability.
References
- 1. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 4. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]
PFB-FDGlu and LysoTracker Co-staining Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing co-staining experiments using PFB-FDGlu and LysoTracker.
Frequently Asked Questions (FAQs)
Q1: What are this compound and LysoTracker, and what are their respective functions?
A1: this compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside) is a cell-permeable, fluorescent substrate used to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] Upon entering the cell, this compound is transported to the lysosomes where it is cleaved by GCase, releasing a green fluorescent product.[1][3] This allows for the quantification of GCase activity in live cells.
LysoTracker probes are fluorescent dyes that selectively accumulate in acidic organelles, such as lysosomes, in live cells. They are composed of a fluorophore linked to a weak base that becomes protonated and trapped within the acidic environment of the lysosome. This allows for the visualization and tracking of lysosomes.
Q2: Why is co-staining with this compound and LysoTracker useful?
A2: Co-staining with this compound and LysoTracker allows for the simultaneous assessment of lysosomal GCase activity and the visualization of lysosomal morphology and localization within the same cell. This is particularly valuable for studying lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease, where lysosomal dysfunction is a key factor. The co-localization of the this compound signal with LysoTracker confirms that the measured GCase activity is indeed occurring within the lysosomes.
Q3: What are the excitation and emission wavelengths for this compound and common LysoTracker probes?
A3: The spectral properties for this compound and commonly used LysoTracker probes are summarized in the table below.
| Probe | Excitation (nm) | Emission (nm) |
| This compound (cleaved) | ~488 | ~530 |
| LysoTracker Red DND-99 | 577 | 590 |
| LysoTracker Green DND-26 | 504 | 511 |
| LysoTracker Deep Red | 647 | 668 |
| LysoTracker Blue DND-22 | ~373 | ~422 |
Note: The exact excitation and emission maxima may vary slightly depending on the instrument and experimental conditions.
Q4: Can this compound and LysoTracker be used in fixed cells?
A4: No, both this compound and LysoTracker probes are designed for use in live cells. The mechanism of LysoTracker relies on the acidic pH of functional lysosomes, which is not maintained in fixed cells. This compound measures enzymatic activity, which ceases upon cell fixation.
Experimental Protocols
General Co-Staining Protocol
This protocol provides a general guideline for co-staining live cells with LysoTracker and this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker (e.g., LysoTracker Deep Red at 50-75 nM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the LysoTracker-containing medium.
-
Incubate for 30-45 minutes at 37°C.
-
-
This compound Staining:
-
During the LysoTracker incubation, prepare the this compound working solution (e.g., 50–100 µg/mL) in phenol red-free medium.
-
After the LysoTracker incubation, gently remove the LysoTracker solution.
-
Add the this compound working solution to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Imaging:
-
After the this compound incubation, replace the staining solution with fresh, pre-warmed phenol red-free medium.
-
Image the cells immediately using a fluorescence microscope or high-content imaging system with the appropriate filter sets for each probe.
-
Negative Control for GCase Activity
To confirm the specificity of the this compound signal, a negative control using a GCase inhibitor is recommended.
-
Inhibitor Treatment: Incubate a parallel set of cells with a GCase inhibitor, such as Conduritol B epoxide (CBE), overnight at 37°C before proceeding with the co-staining protocol.
-
Co-staining: Perform the LysoTracker and this compound staining as described above on the inhibitor-treated cells.
-
Analysis: Compare the this compound fluorescence intensity between the inhibitor-treated and untreated cells. A significant reduction in fluorescence in the treated cells indicates that the signal is specific to GCase activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | 1. Low GCase activity in the cells.2. This compound degradation.3. Incorrect filter settings. | 1. Use a positive control cell line with known high GCase activity. Increase this compound concentration or incubation time.2. Prepare fresh this compound stock and working solutions. Aliquot and store the stock solution at -20°C, protected from light and repeated freeze-thaw cycles.3. Ensure the use of appropriate filters for fluorescein (FITC channel). |
| Weak or No LysoTracker Signal | 1. Lysosomes are not sufficiently acidic.2. Low LysoTracker concentration.3. Incorrect filter settings. | 1. Ensure cells are healthy and not undergoing apoptosis. Some drugs can alter lysosomal pH.2. Optimize the LysoTracker concentration for your cell type (typically 50-100 nM).3. Verify the use of the correct filter set for the specific LysoTracker probe being used. |
| High Background Fluorescence | 1. This compound signal diffusing from lysosomes.2. Phenol red in the imaging medium.3. Autofluorescence of cells or medium. | 1. Image cells immediately after this compound incubation. The signal can diffuse into the cytoplasm over time.2. Use phenol red-free medium for the final wash and during imaging.3. Use a medium with low background fluorescence. Acquire an image of unstained cells to determine the level of autofluorescence. |
| This compound Signal Does Not Co-localize with LysoTracker | 1. This compound is being processed in a non-lysosomal compartment.2. This compound signal has diffused out of the lysosomes. | 1. Use a GCase inhibitor (CBE) and a lysosomal acidification inhibitor (bafilomycin A1) as controls to confirm lysosomal specificity.2. Minimize the time between this compound incubation and imaging. |
| Cell Death or Morphological Changes | 1. Phototoxicity from excessive light exposure during imaging.2. Cytotoxicity from prolonged incubation with probes. | 1. Minimize light exposure by using the lowest possible laser power and shortest exposure times. Use a far-red LysoTracker probe (e.g., Deep Red) to reduce phototoxicity.2. Optimize incubation times and probe concentrations to the minimum required for a good signal. Ensure cell viability with a live/dead stain if necessary. |
| Spectral Bleed-through | 1. Emission spectra of the two fluorophores overlap. | 1. Choose fluorophores with well-separated emission spectra (e.g., this compound and LysoTracker Deep Red).2. Use sequential scanning on a confocal microscope to acquire images for each channel separately. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for this compound and various LysoTracker probes.
| Probe | Stock Concentration | Working Concentration | Incubation Time | Incubation Temperature |
| This compound | 37.5 mM in DMSO | 50-100 µg/mL | 1-2 hours | 37°C |
| LysoTracker Red DND-99 | 1 mM in DMSO | 50-75 nM | 30 minutes - 2 hours | 37°C |
| LysoTracker Green DND-26 | 1 mM in DMSO | 50 nM | 15-30 minutes | 37°C |
| LysoTracker Deep Red | 1 mM in DMSO | 50 nM | 30 minutes | 37°C |
Visualizations
This compound and LysoTracker Mechanism of Action
Caption: Cellular uptake and processing of this compound and LysoTracker.
Experimental Workflow for Co-staining
Caption: Step-by-step experimental workflow for co-staining.
References
Validation & Comparative
Validating PFB-FDGlu Assay Specificity with the GCase Inhibitor Conduritol B Epoxide (CBE)
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of lysosomal function and Gaucher disease, the 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) assay is a critical tool for measuring glucocerebrosidase (GCase) activity in living cells.[1][2][3][4] The specificity of this assay is paramount, and the use of a GCase inhibitor is essential for validating that the fluorescent signal directly corresponds to GCase enzymatic activity.[1] This guide provides a comprehensive comparison of this compound assay results in the presence and absence of the irreversible GCase inhibitor, conduritol B epoxide (CBE), supported by experimental data and detailed protocols.
Data Presentation: Quantifying GCase Inhibition
To validate the this compound assay, a common approach is to compare the fluorescence intensity in untreated cells with that of cells pre-treated with CBE. CBE covalently binds to the active site of GCase, leading to its irreversible inactivation. This allows researchers to establish a baseline fluorescence level in the absence of GCase activity, ensuring that the measured signal is specific to the enzyme's function. The GCase activity is then calculated based on the difference in fluorescence between the untreated and CBE-treated samples.
The following table summarizes representative data from a typical this compound assay validation experiment in human monocytes.
| Treatment Condition | Median Fluorescence Intensity (MFI) (Arbitrary Units) | Calculated GCase Activity (MFI without CBE / MFI with CBE) | Percentage Inhibition by CBE |
| Untreated (this compound only) | 8500 | 8.5 | N/A |
| CBE-treated + this compound | 1000 | 1 | 88.2% |
Note: The values presented are illustrative and may vary depending on the cell type, experimental conditions, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the this compound assay and its validation using CBE, adapted from established methods.
Preparation of Reagents
-
This compound Stock Solution (37.5 mM): Aseptically dissolve 5 mg of this compound in 154 µl of dimethyl sulfoxide (DMSO). Store in single-use aliquots at -20°C for up to one week.
-
CBE Stock Solution (50 mM): Prepare a stock solution of CBE in an appropriate solvent (e.g., water or DMSO).
Cell Preparation and Treatment
-
Culture cells (e.g., human peripheral blood mononuclear cells or iPSC-derived neurons) under standard conditions.
-
For inhibitor treatment, resuspend cells in culture media and add the CBE stock solution to achieve the desired final concentration (e.g., 1 mM). For the control group, add an equivalent volume of the solvent (e.g., DMSO).
-
Incubate the cells at 37°C with 5% CO₂ for 60 minutes.
This compound Assay
-
Following the incubation with CBE or solvent, add the this compound stock solution to the cell suspensions to a final concentration of 0.75 mM.
-
Gently mix the samples.
-
Incubate at 37°C with 5% CO₂ for 30 minutes.
-
After incubation, the cells are ready for analysis by flow cytometry or fluorescence microscopy.
Data Acquisition and Analysis
-
Flow Cytometry: Acquire events on a flow cytometer, detecting the green fluorescence from the cleaved PFB-F dye in the FL-1 channel. Gate on the cell population of interest (e.g., CD14+ monocytes).
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green fluorescence.
-
Analysis: Calculate the GCase activity by dividing the median fluorescence intensity of the untreated sample by the median fluorescence intensity of the CBE-treated sample.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.
Caption: Experimental workflow for validating the this compound assay using CBE.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
Validating PFB-FDGlu Specificity for Glucocerebrosidase Activity Using GBA1 Knockout Cell Lines: A Comparison Guide
For researchers investigating lysosomal function and its role in neurodegenerative diseases such as Parkinson's and Gaucher's disease, accurate measurement of glucocerebrosidase (GCase) activity is paramount. The fluorescent probe 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) has emerged as a valuable tool for quantifying GCase activity in live cells.[1][2] This guide provides a comprehensive overview of how GBA1 knockout cell lines are used to rigorously validate the specificity of this compound, alongside a comparison with alternative methods and probes.
Principle of this compound and the Imperative of Specificity Validation
This compound is a cell-permeable substrate that is selectively hydrolyzed by the lysosomal enzyme GCase, which is encoded by the GBA1 gene.[1][2] Upon cleavage of its β-glucosidic bonds by active GCase within the lysosome, this compound releases a green-fluorescent product, PFB-F. The intensity of this fluorescence is directly proportional to GCase activity and can be measured using techniques like flow cytometry or high-content imaging.[1]
However, to ensure that the detected fluorescence is a true measure of GCase activity and not the result of off-target effects or hydrolysis by other cellular β-glucosidases, specificity validation is a critical step. The gold standard for this validation involves the use of a GBA1 knockout (KO) cell line, which lacks a functional GCase enzyme.
GBA1 Knockout Cells as a Negative Control
The logic behind using GBA1 KO cells is straightforward: if this compound is truly specific for GCase, its application to cells lacking this enzyme should result in a significantly diminished or absent fluorescent signal compared to wild-type (WT) cells that express GCase.
A recent study demonstrated this principle by measuring this compound-derived fluorescence in both wild-type and GBA1 KO murine neuronal-like cells. The marked reduction in the fluorescent signal in the GBA1 KO cells confirmed that the assay is specific for in situ lysosomal GCase activity.
Figure 1: Mechanism of this compound in WT vs. GBA1 KO cells.
Quantitative Data: this compound in WT vs. GBA1 KO Cells
The following table summarizes the expected results from an experiment comparing this compound-induced fluorescence in wild-type and GBA1 knockout cell lines, based on findings from published research.
| Cell Line | GBA1 Gene Status | GCase Activity | This compound Signal (Mean Fluorescence Intensity) | Interpretation |
| Wild-Type (WT) | Present | Normal | High | Indicates specific cleavage of this compound by GCase. |
| GBA1 Knockout (KO) | Absent/Non-functional | Deficient | Markedly Reduced | Confirms the signal is dependent on GCase activity. |
| WT + CBE* | Present | Inhibited | Markedly Reduced | Pharmacological validation of GCase-dependent signal. |
*CBE (Conduritol B epoxide) is a selective, irreversible inhibitor of GCase, serving as a pharmacological negative control.
Experimental Protocol: Validation of this compound Specificity
This protocol is adapted from methodologies used for live-cell imaging of GCase activity.
Materials:
-
Wild-type and GBA1 knockout neuronal cell lines
-
96-well, black, clear-bottom imaging plates
-
This compound substrate
-
Conduritol B epoxide (CBE) for control wells
-
Phenol red-free cell culture medium
-
High-content imaging system or fluorescence plate reader (Excitation: 488 nm)
Procedure:
-
Cell Plating: Plate wild-type and GBA1 KO cells in a 96-well imaging plate at a suitable density (e.g., 40,000 cells/well) and allow them to adhere and grow.
-
Inhibitor Control (Optional but Recommended): For a pharmacological control, treat a subset of the wild-type cells with a GCase inhibitor like CBE (e.g., 0.5 mM) for 1-2 hours or overnight prior to the assay.
-
Substrate Incubation: Prepare a working solution of this compound in phenol red-free medium (e.g., 50-100 µg/mL).
-
Remove the existing media from the cells and add the this compound working solution to all wells.
-
Incubate the plate for a defined period (e.g., 45-60 minutes) at 37°C and 5% CO₂.
-
Imaging and Analysis:
-
Without washing, immediately transfer the plate to a high-content imaging system or fluorescence plate reader.
-
Acquire images or readings at an excitation wavelength of 488 nm.
-
Quantify the mean fluorescence intensity (MFI) per cell for each condition.
-
Compare the MFI between WT, GBA1 KO, and CBE-treated WT cells.
-
Figure 2: Experimental workflow for this compound specificity validation.
Comparison with Alternative Probes
While this compound is a powerful tool, other probes are available for measuring GCase activity, each with its own advantages and limitations.
| Probe | Principle | Advantages | Limitations |
| This compound | Fluorescent substrate | Cell-permeable, enables live-cell imaging and single-cell analysis. Specific for lysosomal GCase. | Fluorescence can be pH-sensitive; potential for fluorescent product to diffuse out of lysosomes. |
| 4-MU-Gluc | Fluorogenic substrate | Lower cost, simple protocol for bulk assays. | Requires cell lysis (not for live cells); lacks specificity for lysosomal GCase (also hydrolyzed by GBA2). |
| LysoFQ-GBA | Fluorescence-quenched substrate | High signal-to-noise ratio; pH-insensitive fluorophore; quantitative measurement in live cells. | Newer probe, may have less extensive validation in diverse models. |
| Activity-Based Probes (ABPs) | Covalent labeling of active enzyme | Highly specific, allows for visualization and quantification of active GCase molecules. | Irreversible binding, may not be suitable for all dynamic studies. |
Conclusion
The use of GBA1 knockout cell lines provides the most definitive evidence for the specificity of the this compound probe for the GCase enzyme. By demonstrating a dramatic reduction in fluorescence in the absence of the GBA1 gene product, researchers can confidently attribute the signal observed in wild-type cells to GCase activity. This rigorous validation is essential for the accurate interpretation of data in studies of lysosomal function and the development of therapeutics targeting GCase-related pathologies. When choosing a GCase activity probe, researchers should consider the specific requirements of their experimental system, weighing the benefits of live-cell analysis offered by probes like this compound against the characteristics of alternative methods.
References
A Comparative Analysis of GCase Substrates: PFB-FDGlu versus LysoFQ-GBA
For researchers, scientists, and drug development professionals, the accurate measurement of glucocerebrosidase (GCase) activity is paramount in studying lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease. This guide provides an objective comparison of two commercially available fluorescent substrates for measuring GCase activity in live cells: PFB-FDGlu and LysoFQ-GBA, supported by experimental data and detailed protocols.
The selection of an appropriate substrate is critical for obtaining reliable and reproducible data. This comparison focuses on the key performance characteristics of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (this compound) and LysoFQ-GBA, a newer fluorescence-quenched substrate, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: this compound vs. LysoFQ-GBA
| Feature | This compound | LysoFQ-GBA |
| Mechanism of Action | Upon enzymatic cleavage by GCase, releases a green-fluorescent product (PFB-F).[1] | A fluorescence-quenched substrate that becomes fluorescent upon GCase cleavage.[2] |
| Cell Permeability | Cell-permeable.[1][3][4] | Cell-permeable. |
| Detection Method | Flow cytometry, fluorescence microscopy, high-content imaging. | Fluorescence microscopy, flow cytometry. |
| Selectivity for GCase | Selective for lysosomal GCase. | Highly selective for GCase over GBA2 (220-fold). |
| Signal Retention | Rapid loss of fluorescent signal from cells (t1/2 = 20 min). | Excellent retention of the fluorescent product within lysosomes. |
| Quantitative Measurement | Complicated by signal diffusion and time-dependent loss of fluorescent product. | Well-suited for quantitative measurement of GCase activity in living cells. |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
Both this compound and LysoFQ-GBA are designed to measure the activity of GCase, a lysosomal enzyme that hydrolyzes glucosylceramide into glucose and ceramide.
This compound is a cell-permeable substrate that, upon entry into the cell, localizes to endosomes and lysosomes. GCase cleaves the β-D-glucopyranoside moieties, releasing the green-fluorescent dye PFB-F, which can then be quantified.
LysoFQ-GBA is a more recently developed fluorescence-quenched substrate. In its intact form, the fluorescence of the reporter molecule is suppressed. When GCase cleaves the substrate, the quencher is released, resulting in a fluorescent signal. This "turn-on" mechanism is designed to provide a high signal-to-noise ratio.
Performance and Experimental Data
A key study directly comparing the two substrates revealed significant differences in their performance, particularly concerning signal retention.
| Parameter | This compound | LysoFQ-GBA | Reference |
| Signal Half-life in Cells | 20 minutes | Not specified, but described as "excellent retention" | |
| Selectivity (GCase vs. GBA2) | Not specified in direct comparison | 220-fold more efficient turnover by GCase | |
| Second-order rate constant (kcat/KM) | Not specified in direct comparison | 65 M⁻¹ min⁻¹ |
The rapid loss of the fluorescent product from cells after this compound cleavage complicates accurate quantitative measurements of GCase activity over time. In contrast, LysoFQ-GBA's fluorescent product is well-retained within the lysosomes, allowing for more reliable and linear measurements of enzyme activity. This superior retention makes LysoFQ-GBA particularly suitable for quantitative assays.
Experimental Protocols
General Workflow for Live-Cell GCase Activity Assay
The following provides a generalized workflow for using these substrates. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Detailed Protocol for this compound Assay (Adapted for Live-Cell Imaging)
This protocol is a representative example and may require optimization.
-
Cell Plating: Plate cells (e.g., iPSC-derived neurons) in a 96-well imaging plate and culture until mature.
-
Negative Control: For negative controls, treat cells with a GCase inhibitor like conduritol B-epoxide (CBE) overnight.
-
Substrate Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., FluoroBrite DMEM).
-
Substrate Incubation: Remove the culture medium and add the this compound working solution to the cells. Incubate for a defined period (e.g., 45 minutes) at 37°C.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope with appropriate filter sets for green fluorescence.
-
Analysis: Quantify the mean fluorescence intensity per cell. The GCase activity can be expressed as the ratio of fluorescence in untreated cells to that in CBE-treated cells.
Detailed Protocol for LysoFQ-GBA Assay
This protocol is a representative example based on published studies.
-
Cell Plating: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Substrate Incubation: Incubate cells with the desired concentration of LysoFQ-GBA for a specific duration. For quantitative measurements, it's crucial to establish linear ranges for both time and substrate concentration for the cell type of interest.
-
Inhibitor Control: For specificity controls, parallel experiments can be performed in the presence of a GCase inhibitor.
-
Detection:
-
Microscopy: Acquire images using appropriate filter sets. The signal from LysoFQ-GBA is well-retained in lysosomes.
-
Flow Cytometry: Harvest cells, and if necessary, stain with cell markers. Analyze the fluorescence using a flow cytometer.
-
-
Analysis: Quantify the fluorescence signal. The robust signal retention of LysoFQ-GBA allows for more direct and quantitative analysis of GCase activity.
GCase Signaling Pathway and Substrate Mechanism
The deficiency of GCase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to the formation of "Gaucher cells." This accumulation is a central event in the pathophysiology of Gaucher disease. Mutations in the GBA1 gene, which encodes GCase, are the primary cause of this deficiency. These mutations can lead to misfolding, impaired trafficking, or reduced catalytic efficiency of the enzyme.
Conclusion
For researchers requiring robust, quantitative, and reproducible measurements of GCase activity in live cells, LysoFQ-GBA presents a significant advantage over This compound . Its superior lysosomal retention and high selectivity minimize the signal loss and diffusion issues that can complicate assays using this compound. This makes LysoFQ-GBA a more reliable tool for studying the effects of genetic mutations, evaluating potential therapeutic compounds, and monitoring disease progression.
While this compound has been instrumental in advancing the field and can still be a useful tool, particularly for qualitative assessments, the enhanced characteristics of LysoFQ-GBA make it the preferred choice for quantitative and high-precision studies of lysosomal GCase function. Researchers should carefully consider their specific experimental goals and the inherent properties of each substrate to ensure the generation of high-quality, dependable data.
References
Cross-Validating PFB-FDGlu Results with Western Blot Analysis: A Comparative Guide
Unveiling Cellular Machinery: PFB-FDGlu and Western Blot
This compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside) is a cell-permeable fluorescent substrate used to measure the activity of the lysosomal enzyme glucocerebrosidase (GCase) in living cells.[1] Upon entering the cell and localizing to lysosomes, this compound is cleaved by active GCase, releasing a fluorescent product. The intensity of this fluorescence is directly proportional to the enzyme's activity and can be measured using techniques like flow cytometry or fluorescence microscopy.
Western blot is a widely used technique in molecular biology to detect and quantify specific proteins in a sample.[2] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[2] The amount of antibody binding, which is visualized and quantified, corresponds to the amount of the target protein in the sample.
The synergy between these two techniques lies in their complementary nature. While this compound provides a dynamic measure of enzyme activity within a live cell, Western blot offers a static quantification of the total amount of the enzyme protein. By employing both, researchers can discern whether a change in enzyme activity is due to an alteration in the amount of the enzyme present or a change in its intrinsic catalytic function.
Comparative Analysis of Experimental Data
In many research applications, particularly in the study of lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease, it is crucial to correlate GCase activity with its protein expression levels. Below are tables summarizing hypothetical quantitative data from experiments designed to cross-validate this compound and Western blot findings.
Table 1: GCase Activity and Protein Levels in Response to a GCase Activator Compound
| Treatment Group | This compound Signal (Relative Fluorescence Units) | GCase Protein Level (Relative to Control via Western Blot) |
| Control (Vehicle) | 100 ± 8 | 1.0 ± 0.1 |
| Compound X (10 µM) | 185 ± 12 | 1.1 ± 0.15 |
| Compound Y (10 µM) | 110 ± 9 | 1.8 ± 0.2 |
In this scenario, Compound X appears to be a direct activator of GCase, as it significantly increases enzyme activity with a negligible change in protein level. Conversely, Compound Y seems to upregulate the expression of the GCase protein, leading to a modest increase in overall activity.
Table 2: GCase Activity and Protein Levels in Cells with GBA1 Mutations
| Cell Line | This compound Signal (Relative Fluorescence Units) | GCase Protein Level (Relative to Wild-Type via Western Blot) |
| Wild-Type | 100 ± 10 | 1.0 ± 0.08 |
| GBA1 Mutant A | 45 ± 6 | 0.9 ± 0.1 |
| GBA1 Mutant B | 55 ± 7 | 0.4 ± 0.05 |
Here, Mutant A likely affects the catalytic activity of GCase, as the protein level is near normal, but the activity is significantly reduced. Mutant B appears to cause protein instability or reduced expression, leading to lower protein levels and a corresponding decrease in activity.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are standardized protocols for the this compound assay and Western blot analysis for GCase.
This compound Live-Cell GCase Activity Assay
This protocol is adapted from methodologies used in live-cell imaging of GCase activity.[3][4]
-
Cell Preparation:
-
Plate cells (e.g., iPSC-derived neurons, fibroblasts) in a 96-well imaging plate and culture until they reach the desired confluency.
-
For negative controls, treat a subset of wells with a GCase inhibitor, such as 10 µM Conduritol B Epoxide (CBE), overnight.
-
-
This compound Loading:
-
Prepare a working solution of this compound in a suitable imaging medium (e.g., FluoroBrite DMEM) at a final concentration of 50 µg/ml.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to each well and incubate at 37°C for 60 minutes.
-
-
Image Acquisition:
-
Following incubation, wash the cells with pre-warmed PBS to remove excess substrate.
-
Add fresh imaging medium to the wells.
-
Image the cells using a high-content imaging system or a fluorescence microscope equipped with a standard FITC filter set.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell using image analysis software.
-
Specific GCase activity can be calculated by subtracting the fluorescence intensity of the CBE-treated control cells from the untreated cells.
-
Western Blot for GCase Protein Quantification
This protocol outlines the key steps for quantifying GCase protein levels.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the GCase band intensity to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Workflow and Pathway
Diagrams generated using Graphviz can help to clarify complex experimental workflows and signaling pathways.
By integrating these complementary techniques, researchers can gain a more nuanced understanding of cellular processes, validate therapeutic targets, and accelerate the development of novel drugs for a variety of diseases. The cross-validation of this compound and Western blot data provides a powerful strategy for ensuring the accuracy and reliability of experimental findings.
References
A Comparative Guide to PFB-FDGlu for Measuring Lysosomal GCase Activity
For researchers, scientists, and drug development professionals investigating lysosomal function and dysfunction, particularly in the context of Gaucher disease and Parkinson's disease, accurate measurement of glucocerebrosidase (GCase) activity is paramount. This guide provides a detailed comparison of the fluorescent substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) with other methods, focusing on its specificity for lysosomal GCase. Experimental data and protocols are presented to aid in the selection of the most appropriate assay for specific research needs.
Introduction to GCase and its Measurement
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficient GCase activity leads to the accumulation of its substrate, a hallmark of Gaucher disease, and is a major genetic risk factor for Parkinson's disease.[2] Consequently, the development of robust and specific assays to measure GCase activity is crucial for both basic research and therapeutic development.
Several methods exist for quantifying GCase activity, with the most common being fluorometric assays using synthetic substrates. This guide will focus on the comparison between this compound, a substrate designed for live-cell analysis, and the more traditional substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Gluc).
This compound: A Probe for Live-Cell Lysosomal GCase Activity
This compound is a cell-permeable, fluorogenic substrate specifically designed to measure GCase activity within the lysosomes of living cells.[3] Its mechanism relies on cellular uptake via pinocytosis and trafficking to the lysosome.[4] Inside the acidic environment of the lysosome, active GCase cleaves the two β-D-glucopyranoside moieties from this compound, releasing the highly fluorescent molecule fluorescein. The resulting fluorescence can be quantified using flow cytometry or fluorescence microscopy, providing a direct measure of GCase activity at the single-cell level.[1]
A key advantage of this compound is its ability to assess GCase activity in situ, within its native lysosomal environment, which is a significant improvement over assays requiring cell lysates.
Comparison of GCase Activity Assays
The choice of assay for measuring GCase activity depends on the specific experimental question. Below is a comparison of the key features of this compound and the widely used 4-MU-Gluc assay.
| Feature | This compound Assay | 4-MU-Gluc Assay |
| Principle | Enzymatic cleavage in live cells releases fluorescein. | Enzymatic cleavage in cell lysates releases 4-methylumbelliferone (4-MU). |
| Cell State | Live, intact cells. | Cell lysates. |
| Specificity | Selective for lysosomal GCase (GBA1) within the cellular context. | Measures activity of both lysosomal (GBA1) and non-lysosomal (GBA2) β-glucosidases. Specificity for GBA1 can be increased by performing the assay at a low pH. |
| Application | Flow cytometry, high-content imaging, live-cell microscopy. | Plate reader-based fluorometric assays. |
| Advantages | - Measures activity in the native lysosomal environment.- Single-cell analysis is possible.- Allows for the study of dynamic changes in GCase activity. | - Well-established and widely used.- Relatively simple and high-throughput for lysate-based screening. |
| Limitations | - Fluorescence can be pH-sensitive.- Potential for off-target hydrolysis by other β-glucosidases, though minimized within the lysosomal context. | - Does not reflect the in situ activity within the lysosome.- Lacks specificity for GBA1 unless specific assay conditions are used.- Requires cell lysis, preventing dynamic studies in living cells. |
Quantitative Data on this compound Specificity
The specificity of this compound for lysosomal GCase is a critical aspect of its utility. This specificity is typically validated using GCase inhibitors or genetic models.
| Experimental Condition | Observation | Implication for Specificity | Reference |
| Treatment with Conduritol B-Epoxide (CBE) | CBE, a specific GCase inhibitor, blocked 85±3% and 95±1% of the this compound signal in total and classical monocytes, respectively. | Demonstrates that the majority of the fluorescent signal is a direct result of GCase activity. | |
| GBA1 Knockout (KO) Murine Neural Cells | A marked reduction in this compound signal was observed in GBA1 KO cells compared to wild-type (WT) cells. | Confirms that the this compound assay is specific for GBA1-mediated GCase activity. | |
| LRRK2 G2019S Patient-derived Neurons | An approximately 40% reduction in live-cell GCase activity was measured with the this compound probe in dopaminergic neurons from Parkinson's disease patients with the LRRK2 G2019S mutation compared to controls. | Highlights the utility of this compound in detecting disease-relevant changes in GCase activity in patient-derived cells. |
Experimental Protocols
This compound Assay for Live-Cell Imaging
This protocol is adapted from studies using this compound to measure GCase activity in cultured cells.
Materials:
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside)
-
DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Conduritol B-Epoxide (CBE) for inhibitor control
-
Cultured cells on imaging-compatible plates (e.g., 96-well black, clear-bottom plates)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Inhibitor Treatment (Control): For negative control wells, treat cells with a final concentration of 25 µM CBE overnight at 37°C.
-
This compound Working Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration may need to be determined empirically but is often in the range of 10-50 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash with pre-warmed PBS. Add the this compound working solution to each well.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours). The incubation time should be optimized to be within the linear range of the assay.
-
Imaging: After incubation, wash the cells with fresh, pre-warmed imaging medium to remove excess this compound. Image the cells immediately using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software. GCase activity can be expressed as the fluorescence intensity in untreated cells minus the fluorescence intensity in CBE-treated cells.
4-MU-Gluc Assay for Cell Lysates
This protocol provides a general method for measuring GCase activity in cell lysates.
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Gluc)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Citrate-phosphate buffer (pH 4.5)
-
Sodium taurocholate
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
4-methylumbelliferone (4-MU) standard
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well black plate, add a standardized amount of cell lysate to each well.
-
Substrate Addition: Prepare a reaction buffer containing citrate-phosphate buffer (pH 4.5), sodium taurocholate, and 4-MU-Gluc. Add the reaction buffer to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a plate reader (Excitation/Emission: ~365/445 nm).
-
Data Analysis: Create a standard curve using the 4-MU standard. Calculate the GCase activity in the samples based on the standard curve and normalize to the protein concentration.
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction of this compound, the experimental workflows, and the logic of this compound's specificity.
Caption: Mechanism of this compound activation by lysosomal GCase.
Caption: Comparison of experimental workflows for this compound and 4-MU-Gluc assays.
Caption: Logical framework for confirming the specificity of this compound.
Conclusion
This compound offers a powerful tool for the specific measurement of lysosomal GCase activity in living cells. Its ability to provide single-cell resolution and assess enzyme function within the native cellular environment represents a significant advantage over traditional lysate-based assays using substrates like 4-MU-Gluc. While careful optimization and the use of appropriate controls, such as the GCase inhibitor CBE, are necessary to ensure specificity, the data overwhelmingly support this compound as a reliable and insightful probe for researchers in the fields of lysosomal storage disorders and neurodegenerative diseases. This guide provides the necessary information for researchers to make an informed decision on the most suitable assay for their studies and to properly design and execute their experiments.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase Activity is Reduced in Cryopreserved Parkinson’s Disease Patient Monocytes and Inversely Correlates with Motor Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Measuring Cellular Glucose Uptake: A Comparative Analysis of PFB-FDGlu, Fluorescent Analogs, and Radiolabeled Assays
For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is critical for understanding metabolic processes in health and disease. This guide provides a comparative analysis of common assay methodologies, focusing on their reproducibility and reliability to aid in the selection of the most appropriate tool for your research needs.
A key point of clarification is the function of 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu). While its name contains "Glu," this compound is not a substrate for measuring glucose uptake. Instead, it is a selective substrate for the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] Upon entry into cells, this compound is cleaved by GCase to produce a fluorescent signal, enabling the measurement of GCase activity in live cells, often utilized in research related to Gaucher's and Parkinson's diseases.[1][3]
This guide will therefore focus on the objective comparison of established glucose uptake assays: the fluorescent analogs 2-NBDG and 6-NBDG, and the traditional gold standard, the radiolabeled 2-deoxy-D-glucose ([³H]-2-DG) assay.
Comparative Analysis of Glucose Uptake Assays
The following table summarizes the key performance characteristics of the most common glucose uptake assays.
| Assay | Principle | Throughput | Reproducibility | Reliability/Specificity |
| [³H]-2-Deoxyglucose ([³H]-2-DG) | Radiolabeled glucose analog transported into the cell and phosphorylated, trapping it intracellularly. | Low | High | High - Gold standard. |
| 2-NBDG | Fluorescent glucose analog taken up by cells. | High | Variable - Can be cell-type dependent. | Moderate - Uptake may not be exclusively through glucose transporters. |
| 6-NBDG | Fluorescent glucose analog taken up by cells. | High | Variable | Moderate - Similar limitations to 2-NBDG. |
| This compound | Substrate for glucocerebrosidase (GCase), not a glucose uptake assay. Cleavage by GCase produces a fluorescent signal. | High | Not Applicable for Glucose Uptake | Not Applicable for Glucose Uptake |
Experimental Protocols
Detailed methodologies for the key glucose uptake assays are provided below to facilitate experimental design and reproducibility.
[³H]-2-Deoxyglucose ([³H]-2-DG) Uptake Assay
This protocol is a generalized procedure and may require optimization for specific cell types.
-
Cell Preparation: Plate cells in a suitable format (e.g., 24-well plate) and culture until they reach the desired confluency.
-
Glucose Starvation: Gently wash the cells twice with a warm, glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). Incubate the cells in this buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Initiation of Uptake: Add the uptake solution containing [³H]-2-DG (typically 0.5-1.0 µCi/mL) and a known concentration of unlabeled 2-deoxyglucose. For insulin-stimulated uptake, pre-treat cells with insulin for the desired time before adding the uptake solution.
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
2-NBDG/6-NBDG Fluorescent Glucose Uptake Assay
This protocol is a general guideline for fluorescent glucose analog uptake assays.
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence reading (e.g., black-walled, clear-bottom 96-well plate).
-
Glucose Starvation: Wash cells twice with a glucose-free buffer and incubate in the same buffer for 30-60 minutes at 37°C.
-
Incubation with Fluorescent Analog: Add the fluorescent glucose analog (e.g., 50-200 µM 2-NBDG or 6-NBDG) to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
Signal Termination and Washing: Remove the probe-containing medium and wash the cells multiple times with ice-cold PBS to reduce background fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (for NBDG, typically ~465 nm excitation and ~540 nm emission).
-
Data Analysis: Background-subtract the fluorescence intensity and normalize to cell number or protein concentration.
Signaling Pathways and Experimental Workflows
Glucose Uptake Signaling Pathway
The following diagram illustrates the general signaling pathway for insulin-stimulated glucose uptake via GLUT4 translocation.
Caption: Insulin-stimulated glucose uptake pathway.
Experimental Workflow for Glucose Uptake Assays
This diagram outlines the general workflow for conducting a cellular glucose uptake experiment.
Caption: General experimental workflow for glucose uptake assays.
Discussion on Reproducibility and Reliability
The [³H]-2-DG assay is widely regarded as the gold standard for quantifying glucose uptake due to its high specificity and reproducibility. The radiolabeled deoxyglucose is transported and phosphorylated similarly to glucose but is not significantly metabolized further, leading to its accumulation within the cell. However, this method is low-throughput and involves the handling and disposal of radioactive materials.
Fluorescent glucose analogs, 2-NBDG and 6-NBDG, offer a higher-throughput and non-radioactive alternative. These assays are amenable to fluorescence microscopy, flow cytometry, and plate-based readers. However, their reliability and specificity have been questioned. Studies have shown that the uptake of 2-NBDG and 6-NBDG may not be solely dependent on glucose transporters and can occur through transporter-independent mechanisms. This can lead to a discordance between the results obtained with fluorescent analogs and those from radiolabeled assays. The bulky fluorescent tag on these molecules significantly alters their structure compared to glucose, which may affect their interaction with glucose transporters. Therefore, while useful for qualitative assessments and high-throughput screening, quantitative data from 2-NBDG and 6-NBDG assays should be interpreted with caution and ideally validated with a more specific method like the [³H]-2-DG assay.
References
A Head-to-Head Comparison: PFB-FDGlu Versus Mass Spectrometry for Quantifying GCase Activity
For researchers and drug development professionals navigating the complexities of Gaucher disease and Parkinson's disease, accurate quantification of glucocerebrosidase (GCase) activity is paramount. Two prominent methods, the fluorescent probe PFB-FDGlu and mass spectrometry, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison to aid in selecting the most appropriate method for your research needs.
The choice between using the 5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside (this compound) probe and mass spectrometry for measuring GCase activity hinges on the specific experimental goals, sample type, and desired throughput. This compound offers a powerful approach for assessing GCase activity within living, intact cells, providing insights into the cellular microenvironment.[1][2] In contrast, mass spectrometry provides a robust method for absolute quantification of enzymatic activity, often from cell lysates or biofluids like dried blood spots (DBS).[1][3]
Quantitative Performance: A Comparative Overview
| Feature | This compound Assay | Mass Spectrometry-Based Assay |
| Principle | Fluorogenic substrate cleaved by GCase in live cells, releasing a fluorescent product.[4] | Quantification of a specific analyte (e.g., product of a synthetic substrate or endogenous substrate) based on its mass-to-charge ratio. |
| Sample Type | Live cells (e.g., PBMCs, iPSC-derived neurons, fibroblasts). | Cell lysates, tissue homogenates, dried blood spots (DBS), plasma. |
| Measurement | Relative GCase activity (fluorescence intensity). | Absolute quantification (e.g., nmol/mg protein/h or μmol/L/h). |
| Cellular Context | In situ measurement within the lysosomal microenvironment of intact, living cells. | In vitro measurement from cell or tissue lysates, losing the cellular context. |
| Specificity | Selective for lysosomal GCase; specificity confirmed using inhibitors like conduritol B-epoxide (CBE). | High specificity due to the detection of unique mass transitions for the analyte of interest. Can distinguish between GCase substrates and other lipids. |
| Throughput | High-throughput compatible, especially with flow cytometry and high-content imaging systems. | Can be adapted for high-throughput, but may require more extensive sample preparation. |
| Advantages | - Enables single-cell analysis. - Compatible with other phenotypic markers (e.g., cell surface antibodies, viability stains). - Reflects GCase activity in its native cellular environment. | - Provides absolute quantification. - Highly sensitive and specific. - Well-suited for screening in DBS. |
| Disadvantages | - Provides relative, not absolute, quantification. - this compound can be a substrate for other β-glucosidases, requiring careful controls. - Reconstituted probe has limited stability. | - Requires cell lysis, losing information about the cellular microenvironment. - Sample quality and storage can significantly impact results, especially for DBS. - Potential for interference from isobaric compounds. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying GCase activity using this compound and mass spectrometry.
Detailed Experimental Protocols
This compound Assay for GCase Activity in Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol is adapted from methods described for measuring GCase activity in live, single cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Culture media (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
Conduritol B-epoxide (CBE) stock solution (e.g., 50 mM in DMSO)
-
This compound stock solution (e.g., 37.5 mM in DMSO)
-
Cell surface markers (e.g., anti-CD14)
-
Viability stain
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Resuspend cells in culture media at a concentration of 1 x 10^6 cells/mL.
-
For the negative control, add CBE to a final concentration of 1 mM and incubate for 60 minutes at 37°C with 5% CO2. For the experimental tube, add an equivalent volume of DMSO.
-
Add this compound to both tubes to a final concentration of 0.75 mM.
-
Incubate for 30 minutes at 37°C with 5% CO2.
-
Stop the reaction by washing the cells with cold PBS containing 2% FBS.
-
Stain with cell surface markers and a viability dye according to the manufacturer's instructions.
-
Acquire events on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FL-1).
-
Gate on the live, single-cell population of interest (e.g., CD14+ monocytes).
-
GCase activity is determined by the median fluorescence intensity of the this compound signal in the experimental sample relative to the CBE-treated control.
Mass Spectrometry-Based GCase Activity Assay in Dried Blood Spots (DBS)
This protocol is a generalized procedure based on tandem mass spectrometry methods for lysosomal storage disorders.
Materials:
-
Dried blood spot punches (e.g., 3 mm)
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)
-
Synthetic GCase substrate (e.g., C12-glucocerebroside)
-
Internal standard (e.g., isotopically labeled product)
-
Stop solution (e.g., acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
A 3 mm punch is taken from the dried blood spot and placed into a well of a 96-well plate.
-
Add the assay buffer containing the synthetic GCase substrate and the internal standard to each well.
-
Seal the plate and incubate at 37°C for a defined period (e.g., 4-24 hours) with shaking.
-
Stop the enzymatic reaction by adding a stop solution (e.g., acetonitrile) which also serves to extract the product and internal standard.
-
Centrifuge the plate to pellet the debris.
-
Transfer the supernatant to a new plate for analysis.
-
Inject the sample into the LC-MS/MS system.
-
The product and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
-
The concentration of the product is calculated based on the ratio of the product peak area to the internal standard peak area, and GCase activity is expressed as μmol/L/h.
Conclusion
Both this compound and mass spectrometry are valuable tools for quantifying GCase activity. The this compound assay excels in providing a high-throughput method for assessing GCase activity in the context of living cells, making it ideal for studying cellular mechanisms and the effects of potential therapeutics in a more physiologically relevant environment. Mass spectrometry, on the other hand, offers the gold standard for absolute quantification and is highly specific, making it a powerful tool for diagnostic screening and biochemical studies where precise enzymatic rates are required. The selection of the appropriate method will ultimately be guided by the specific research question and the nature of the available samples.
References
- 1. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Glucocerebrosidase Enzyme Activity in Parkinson Disease Using Multiple Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inverse Relationship: Correlating PFB-FDGlu Data with Cellular Alpha-Synuclein Levels
For researchers, scientists, and drug development professionals, understanding the intricate relationship between lysosomal dysfunction and alpha-synuclein accumulation is paramount in the pursuit of novel therapeutics for synucleinopathies like Parkinson's disease. This guide provides a comprehensive comparison of methodologies to correlate glucocerebrosidase (GCase) activity, measured by the fluorescent probe PFB-FDGlu, with cellular levels of alpha-synuclein.
A growing body of evidence points to a significant inverse correlation between the activity of the lysosomal enzyme GCase and the accumulation of pathological alpha-synuclein.[1][2][3][4][5] Reduced GCase activity is a key risk factor for Parkinson's disease, and studies have demonstrated that this enzymatic deficiency can lead to an increase in alpha-synuclein levels. This guide will delve into the experimental data supporting this correlation, provide detailed protocols for measuring both GCase activity and alpha-synuclein levels, and present visual workflows and pathways to facilitate a deeper understanding of these interconnected cellular processes.
Data Presentation: Correlating GCase Activity with Alpha-Synuclein Levels
The following tables summarize the expected quantitative relationship between GCase activity as measured by this compound and cellular alpha-synuclein levels determined by common immunoassays. While exact values can vary based on cell type and experimental conditions, these tables illustrate the generally observed inverse correlation.
Table 1: this compound-Measured GCase Activity vs. Total Alpha-Synuclein Levels (ELISA)
| Sample Group | Mean GCase Activity (Relative Fluorescence Units - RFU) | Mean Total Alpha-Synuclein (ng/mg total protein) |
| Control (Healthy Neurons) | 15,000 | 50 |
| GBA1 Mutation Carrier (Asymptomatic) | 10,500 | 85 |
| Parkinson's Disease Patient Neurons (with GBA1 mutation) | 7,200 | 150 |
| Parkinson's Disease Patient Neurons (sporadic) | 9,800 | 110 |
Table 2: this compound-Measured GCase Activity vs. Aggregated Alpha-Synuclein Levels (Seed Amplification Assay)
| Sample Group | Mean GCase Activity (Relative Fluorescence Units - RFU) | Mean Aggregated Alpha-Synuclein (pg/mL) |
| Control (Healthy Neurons) | 15,000 | < 10 |
| Parkinson's Disease Patient Neurons | 8,500 | 500 |
| GBA1 Knockout Neuronal Cells | 3,000 | > 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Live-Cell Imaging for GCase Activity
This protocol is adapted from live-cell imaging studies using the this compound substrate.
Materials:
-
5-(pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Lysosomal stain (e.g., LysoTracker Deep Red) - Optional
-
GCase inhibitor (e.g., conduritol-B-epoxide - CBE) - for control wells
-
96-well imaging plates
-
High-content imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed cells in a 96-well imaging plate at a density that allows for individual cell analysis.
-
Inhibitor Treatment (Control): Treat control wells with a GCase inhibitor (e.g., 1 mM CBE) for 1 hour at 37°C to determine background fluorescence.
-
This compound Loading: Prepare a working solution of this compound in live-cell imaging medium (final concentration typically 0.75 mM).
-
Incubation: Add the this compound working solution to the wells and incubate for 30-60 minutes at 37°C.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for fluorescein (excitation ~494 nm, emission ~521 nm). If using a lysosomal co-stain, use the appropriate filter set for that dye.
-
Analysis: Quantify the mean fluorescence intensity per cell. The GCase activity is proportional to the fluorescence intensity.
Quantification of Cellular Alpha-Synuclein
This protocol provides a general outline for a sandwich ELISA to quantify total alpha-synuclein.
Materials:
-
Alpha-synuclein ELISA kit (containing capture antibody-coated plate, detection antibody, standard, and buffers)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Plate reader
Procedure:
-
Cell Lysis: Lyse cultured cells and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
ELISA Protocol:
-
Add standards and diluted cell lysates to the wells of the antibody-coated plate.
-
Incubate to allow alpha-synuclein to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody, which binds to a different epitope on the alpha-synuclein protein.
-
Wash the plate.
-
Add a substrate that reacts with the enzyme conjugated to the detection antibody to produce a colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of alpha-synuclein in the cell lysates.
This protocol outlines the basic steps for detecting alpha-synuclein via Western blot.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against alpha-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells and determine the concentration.
-
SDS-PAGE: Separate proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against alpha-synuclein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., beta-actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow for correlating this compound data with alpha-synuclein levels.
Caption: Simplified signaling pathway of alpha-synuclein aggregation.
References
- 1. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 4. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PFB-FDGlu
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling of 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu), a vital cell-permeable substrate used to measure lysosomal glucocerebrosidase (GCase) activity in live cells. Adherence to these procedures is paramount to ensure laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound itself is not classified as a hazardous substance, it is typically dissolved in Dimethyl Sulfoxide (DMSO), a solvent that can readily penetrate the skin and may carry dissolved substances with it. Therefore, a comprehensive PPE strategy is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes of the this compound/DMSO solution. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with DMSO and this compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][3] |
| -20°C | Up to 1 month[2][3] | |
| 4°C | Up to 2 weeks |
Protect from light and avoid repeated freeze-thaw cycles.
Experimental Protocol: Reconstitution and Use
This protocol outlines the steps for preparing and using this compound for cellular assays.
1. Reconstitution of this compound Stock Solution:
-
To create a 37.5 mM stock solution, reconstitute a 5 mg vial of this compound in 154 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solution:
-
The final concentration of the this compound working solution will depend on the specific cell type and experimental design.
-
A common starting point is to dilute the stock solution in an appropriate cell culture medium. For example, a 1:200 dilution of a 37.5 mM stock solution will yield a final concentration of 187.5 µM.
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cellular Staining:
-
Remove the existing cell culture medium.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for the desired period, typically ranging from 30 minutes to 2 hours, protected from light.
-
Proceed with downstream applications such as flow cytometry or fluorescence microscopy.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and its associated materials is essential to prevent environmental contamination and ensure a safe working environment.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| This compound/DMSO Stock Solution | Collect in a designated hazardous waste container for organic solvents. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Liquid Waste from Cell Culture | Collect in a designated liquid hazardous waste container. Do not pour down the drain. |
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the key stages of the this compound handling and disposal process, emphasizing the critical safety and logistical checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
